6-Amino-1-benzyl-5-bromouracil
Description
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Properties
IUPAC Name |
6-amino-1-benzyl-5-bromopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,13H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHMQYHCJPMREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356357 | |
| Record name | 6-AMINO-1-BENZYL-5-BROMOURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72816-87-6 | |
| Record name | 6-AMINO-1-BENZYL-5-BROMOURACIL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-1-benzyl-5-bromo-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 6-Amino-1-benzyl-5-bromouracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and known properties of the heterocyclic compound 6-Amino-1-benzyl-5-bromouracil. This molecule is of interest to researchers in medicinal chemistry and drug development due to its structural relation to other biologically active substituted uracil derivatives. This document outlines a plausible synthetic pathway, summarizes key chemical and physical data, and discusses the potential biological relevance of this compound class.
Chemical Identity and Properties
This compound is a substituted pyrimidine derivative. Its core structure consists of a uracil ring system with an amino group at the 6-position, a benzyl group attached to the N1 position, and a bromine atom at the 5-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72816-87-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [1][2] |
| Molecular Weight | 296.12 g/mol | [1][2] |
| Melting Point | 220-222 °C | ChemWhat |
| Appearance | White to off-white powder (predicted) | - |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF (predicted) | - |
Table 2: Physicochemical Properties of the Precursor, 6-Amino-1-benzyluracil
| Property | Value | Source |
| CAS Number | 41862-11-7 | [4] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [4] |
| Molecular Weight | 217.22 g/mol | [4] |
| IUPAC Name | 6-amino-1-benzylpyrimidine-2,4-dione | [4] |
| Topological Polar Surface Area | 75.4 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Synthesis Pathway
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 6-aminouracil. The first step involves the selective N1-benzylation of 6-aminouracil, followed by the regioselective bromination at the C5 position of the uracil ring.
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following experimental protocols are based on established methods for similar chemical transformations and should be adapted and optimized as necessary.
Synthesis of 6-Amino-1-benzyluracil (Precursor)
This procedure outlines the N1-benzylation of 6-aminouracil.
Materials:
-
6-Aminouracil
-
Benzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Distilled water
-
Ethanol
Procedure:
-
To a stirred suspension of 6-aminouracil (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-Amino-1-benzyluracil.
-
Dry the product under vacuum.
Synthesis of this compound
This procedure describes the C5-bromination of 6-Amino-1-benzyluracil.
Materials:
-
6-Amino-1-benzyluracil
-
N-Bromosuccinimide (NBS)
-
Glacial acetic acid
-
Distilled water
-
Sodium thiosulfate solution (aqueous)
Procedure:
-
Dissolve 6-Amino-1-benzyluracil (1 equivalent) in glacial acetic acid with gentle warming if necessary.
-
To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The addition should be done in the dark or under dim light to minimize side reactions.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water.
-
If any color persists, add a few drops of sodium thiosulfate solution to quench any remaining bromine.
-
Collect the resulting precipitate by filtration and wash it extensively with water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
-
Dry the final product under vacuum.
Caption: A generalized workflow for the synthesis and purification process.
Spectral Data
-
¹H NMR: The spectrum would be expected to show signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), and signals for the amino group protons. The C5-H proton signal present in the precursor would be absent in the final product.
-
¹³C NMR: The spectrum would display signals corresponding to the carbonyl carbons of the uracil ring, the aromatic carbons of the benzyl group, the methylene carbon of the benzyl group, and the carbons of the pyrimidine ring. The C5 carbon would be shifted due to the presence of the bromine atom.
-
FTIR: The infrared spectrum would be expected to show characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the uracil ring, C=C and C-N stretching vibrations of the heterocyclic ring, and aromatic C-H and C=C stretching from the benzyl group.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited in the publicly accessible literature, the structural motifs present in this molecule are found in compounds with significant biological activities.
-
Antiviral Activity: 5-substituted uracil derivatives, including those with a bromo-substituent, are known to exhibit antiviral properties.[4] The 1-benzyl group is also a feature in some non-nucleoside reverse transcriptase inhibitors of HIV.[5]
-
Anticancer Activity: The uracil scaffold is a cornerstone of many anticancer drugs (e.g., 5-Fluorouracil). Modifications at the N1, C5, and C6 positions can lead to compounds with potent anti-proliferative effects against various cancer cell lines.[6][7] The 1-benzyl-5-bromo moiety is present in other heterocyclic systems that have been investigated as potential anticancer agents.[6]
The combination of the 6-amino, 1-benzyl, and 5-bromo substituents on the uracil core makes this compound a compound of interest for screening in antiviral and anticancer assays. Further research is warranted to fully elucidate its biological profile and mechanism of action.
Safety and Handling
As with all laboratory chemicals, this compound and its precursors should be handled with appropriate safety precautions. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide provides a foundational understanding of the synthesis and properties of this compound, intended to support further research and development in the field of medicinal chemistry.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. This compound | 72816-87-6 [chemicalbook.com]
- 4. 6-Amino-1-benzyluracil | C11H11N3O2 | CID 250746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antiviral activity of 3-(3,5-dimethylbenzyl)uracil derivatives against HIV-1 and HCMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
6-Amino-1-benzyl-5-bromouracil: A Technical Overview for Research Professionals
Introduction: 6-Amino-1-benzyl-5-bromouracil is a substituted uracil derivative with potential applications in medicinal chemistry and drug development. As a member of the aminouracil class of compounds, it shares a structural scaffold with molecules known to possess a range of biological activities, including anticancer, antiviral, and anti-Alzheimer's properties. This technical guide provides a comprehensive overview of the available information on this compound and related compounds, targeting researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a solid organic compound. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 72816-87-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [1] |
| Molecular Weight | 296.12 g/mol | [1] |
| Melting Point | 220-222 °C | [3] |
| Alternate Names | 6-Amino-5-bromo-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | [1] |
Synthesis of Uracil Derivatives: A General Perspective
A plausible synthetic workflow is outlined below. This diagram is a generalized representation and has not been experimentally validated for this specific compound.
Caption: Generalized synthetic workflow for this compound.
Potential Biological Activities and Therapeutic Targets
Derivatives of 5- and 6-aminouracil are recognized for their diverse biological activities.[4] Research on related compounds suggests that this compound could be a candidate for investigation in several therapeutic areas.
Anticancer Activity: Numerous uracil derivatives have been investigated as potential anticancer agents. For instance, certain 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have demonstrated cytotoxicity against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines, with IC50 values in the micromolar range.[5] The mechanism of action for some of these compounds involves the inhibition of key enzymes in DNA synthesis, such as thymidylate synthase.[5]
Antiviral Activity: The structural similarity of uracil derivatives to nucleobases makes them prime candidates for antiviral drug development. Some 1-aryl-5-(arylamino)pyrimidine-2,4(1H,3H)-diones have shown inhibitory activity against HIV.[4] A 50% protective effect was observed at concentrations of 9.5 µM and 11.9 µM in CEM-SS cell culture for two such compounds.[4]
Anti-Alzheimer's Disease Activity: Certain 6-amino-5-((2-hydroxy-benzyl)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-diones have been reported as potential agents against Alzheimer's disease.[4]
The potential mechanism of action for uracil-based compounds often involves interference with nucleic acid metabolism or interaction with specific enzymes. A simplified, hypothetical signaling pathway that could be targeted by such compounds in a cancer context is depicted below.
Caption: Hypothetical signaling pathway targeted by anticancer uracil derivatives.
Experimental Protocols for Related Compounds
While specific experimental protocols for this compound are not available, methodologies for the synthesis and biological evaluation of similar uracil derivatives can provide a framework for future research.
General Synthesis of 3-methyl-1-(substituted benzyl)-6-(4-aminopiperidin-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives[5]
-
Benzylation of 3-Methyl-6-chlorouracil: A mixture of 3-Methyl-6-chlorouracil (1 mmol) and a substituted benzyl bromide (1.2 mmol) is stirred in tetrahydrofuran (THF) in the presence of diisopropylethylamine (DIPEA, 2 mmol) for 6 hours.
-
Solvent Removal: Following the reaction, the solvent is removed under reduced pressure to yield the intermediate benzylated uracil.
-
Amination: The intermediate is then reacted with 4-aminopiperidine in the presence of a base to yield the final product.
In Vitro Antiproliferative Activity Assessment (MTT Assay) for Uracil Derivatives[5]
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480) are seeded in 96-well plates at a suitable density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Conclusion
This compound is a research chemical with potential for further investigation, particularly in the fields of oncology and virology, based on the known biological activities of structurally related aminouracil derivatives. While specific experimental data and detailed protocols for this compound are currently limited in the public domain, the information available for analogous compounds provides a solid foundation for initiating new research endeavors. Future studies should focus on developing a robust synthesis protocol, characterizing its physicochemical properties in detail, and conducting comprehensive biological evaluations to elucidate its mechanism of action and therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 72816-87-6 [chemicalbook.com]
- 3. 6-Amino-1-bencil-5-bromouracilo CAS#: 72816-87-6 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape of 6-Amino-1-benzyl-5-bromouracil: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core reactions of 6-Amino-1-benzyl-5-bromouracil, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. Uracil and its derivatives are fundamental building blocks in the synthesis of a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic placement of amino, bromo, and benzyl groups on the uracil core of the title compound presents a rich platform for chemical modifications, paving the way for the creation of novel molecular entities with tailored pharmacological profiles. This document provides a comprehensive overview of the predicted reactivity of this compound, complete with detailed experimental protocols for key transformations and visual representations of reaction pathways to facilitate laboratory investigation.
Physicochemical Properties and Reactivity Overview
This compound is a solid at room temperature.[3][4] While specific experimental data on its solubility and spectral properties are not extensively reported, its structural analogues, such as 6-amino-1-benzyluracil and 5-bromouracil, provide valuable insights.[5][6] The reactivity of this compound is primarily dictated by three functional groups: the bromine atom at the C5 position, the amino group at the C6 position, and the uracil ring itself. The electron-withdrawing nature of the bromine atom and the carbonyl groups renders the C5 position susceptible to nucleophilic substitution and cross-coupling reactions. The amino group at C6 can act as a nucleophile and can be acylated, alkylated, or used as a handle for further heterocycle formation. The uracil ring can undergo cyclization reactions with appropriate bifunctional reagents.
Core Reactions and Synthetic Utility
The synthetic potential of this compound is vast. Based on the known chemistry of 6-aminouracil derivatives, several key reaction types can be predicted. These reactions are summarized in the table below and are followed by detailed experimental protocols and reaction pathway diagrams.
| Reaction Type | Reagents and Conditions | Potential Products | Significance in Drug Discovery |
| Suzuki-Miyaura Cross-Coupling | Aryl/heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Dioxane/H₂O) | 6-Amino-1-benzyl-5-(aryl/heteroaryl)uracils | Introduction of diverse aromatic and heteroaromatic moieties to modulate biological activity and physicochemical properties. |
| Nucleophilic Aromatic Substitution | Amines, thiols, alkoxides; base (e.g., K₂CO₃), solvent (e.g., DMF) | 5-substituted-6-amino-1-benzyluracils | Diversification at the C5 position with various functional groups to explore structure-activity relationships. |
| N-Acylation | Acyl chlorides, acid anhydrides; base (e.g., Pyridine), solvent (e.g., CH₂Cl₂) | 6-Acylamino-1-benzyl-5-bromouracils | Modification of the amino group to introduce amide functionalities, which can act as hydrogen bond donors/acceptors. |
| Condensation and Cyclization | 1,3-Dicarbonyl compounds, α,β-unsaturated ketones; acid or base catalysis | Fused heterocyclic systems (e.g., pyridopyrimidines, pyrimidopyrimidines) | Construction of complex polycyclic scaffolds with potential for unique biological activities. |
Experimental Protocols
The following are generalized experimental protocols for the key predicted reactions of this compound, adapted from procedures for structurally related compounds. Researchers should optimize these conditions for the specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
2 M Sodium carbonate solution
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and the 2 M sodium carbonate solution in a 4:1 ratio.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-1-benzyl-5-aryluracil.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a general method for the substitution of the C5-bromo group with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (2 equivalents)
-
Potassium carbonate (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add the amine (2 equivalents) and potassium carbonate (2 equivalents) to the solution.
-
Heat the reaction mixture to 80-120 °C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Dry the solid under vacuum. If necessary, purify the product by recrystallization or column chromatography.
Protocol 3: N-Acylation of the 6-Amino Group
This protocol provides a general procedure for the acylation of the C6-amino group.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (1.1 equivalents)
-
Pyridine or triethylamine (1.5 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
Suspend this compound (1 equivalent) in dichloromethane.
-
Add pyridine or triethylamine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 6-acylamino-1-benzyl-5-bromouracil.
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the predicted reaction pathways for this compound.
Caption: Predicted Suzuki-Miyaura cross-coupling reaction pathway.
Caption: Predicted nucleophilic aromatic substitution with an amine.
Caption: Predicted N-acylation of the 6-amino group.
Caption: Predicted condensation and cyclization reaction pathway.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The predicted reactivity outlined in this guide, based on established chemical principles and literature precedents for related 6-aminouracil derivatives, offers a roadmap for the synthesis of diverse compound libraries. The functional handles on this molecule allow for systematic structural modifications, enabling a thorough exploration of the structure-activity relationship for various biological targets. Future research should focus on the practical execution of these reactions to synthesize and screen new derivatives for their potential as anticancer, antiviral, and antimicrobial agents. The insights gained from such studies will be invaluable for the rational design of next-generation uracil-based drugs.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 72816-87-6 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 6-Amino-1-benzyluracil | C11H11N3O2 | CID 250746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
6-Amino-1-benzyl-5-bromouracil CAS number and properties
CAS Number: 72816-87-6
Alternate Names: 6-Amino-5-bromo-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione[1]
This technical guide provides a comprehensive overview of 6-Amino-1-benzyl-5-bromouracil, including its chemical and physical properties, safety and handling information, and a discussion of its potential applications in research and drug development based on the activities of structurally related compounds. While specific biological data for this compound is limited in publicly available literature, this guide also presents generalized experimental protocols for the synthesis and biological evaluation of this class of molecules.
Physicochemical Properties
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 72816-87-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [1][2] |
| Molecular Weight | 296.12 g/mol | [1][2] |
| Melting Point | 220-222 °C | |
| Appearance | Solid | |
| Storage Temperature | -20°C |
Safety and Hazard Information
Safety data for this compound is not extensively detailed. However, based on safety data sheets for structurally related aminouracil and brominated uracil compounds, the following precautions should be considered. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
| Hazard Category | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Irritation | May cause respiratory irritation. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant. |
Biological Activity and Potential Applications
Research into novel pyrimidine-2,4(1H,3H)-dione derivatives has identified compounds with potent cytotoxicity against cancer cell lines.[6] For instance, certain 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce apoptosis and cause S-phase cell cycle arrest, acting as thymidylate synthase inhibitors.[6] Given its structural similarities, this compound may serve as a valuable scaffold or intermediate for the development of novel therapeutic agents.
Experimental Protocols
Detailed experimental protocols for this compound are not published. However, the following sections provide generalized methodologies for the synthesis and biological evaluation of similar uracil derivatives, based on established procedures for this class of compounds.
General Synthesis and Characterization Workflow
The synthesis of substituted uracil derivatives often involves the reaction of a starting uracil compound with an appropriate alkylating or arylating agent. The following diagram illustrates a general workflow for the synthesis and characterization of a compound like this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Hypothetical Biological Screening Workflow
Based on the activities of related compounds, a primary investigation into the biological potential of this compound would likely involve screening for anticancer activity. The following diagram outlines a hypothetical workflow for such a study.
Caption: Hypothetical workflow for the biological screening of this compound for anticancer activity.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 72816-87-6 [chemicalbook.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of 6-Amino-1-benzyl-5-bromouracil Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the therapeutic potential of derivatives of the 6-Amino-1-benzyl-5-bromouracil scaffold. While specific research on the derivatization of this exact molecule is limited, this document extrapolates from the extensive literature on related 6-aminouracil and 5-bromouracil analogues to outline prospective synthetic strategies, potential biological activities, and relevant experimental protocols. The 6-amino, 1-benzyl, and 5-bromo substitutions provide a unique chemical space for the development of novel therapeutic agents, particularly in the fields of oncology, virology, and microbiology. This guide serves as a foundational resource for researchers looking to explore this promising class of compounds, offering insights into their design, synthesis, and evaluation.
Introduction
The uracil scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for clinical use, most notably in cancer and antiviral therapies. The 6-aminouracil moiety, in particular, has garnered significant interest due to its diverse biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The core structure of this compound presents three key points for chemical modification: the benzyl group at the N1 position, the amino group at the C6 position, and the bromine atom at the C5 position. The benzyl group can influence lipophilicity and potential interactions with hydrophobic pockets of target proteins. The amino group is a key site for forming various functional groups. The bromine atom at the C5 position is particularly interesting as it can be readily substituted through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). 5-Bromouracil itself is a known mutagen that can substitute for thymine in DNA, and its derivatives are used in cancer treatment.[2][3] This guide will delve into the potential for creating diverse chemical libraries based on this scaffold and their prospective applications in drug discovery.
Proposed Synthetic Strategies for Derivatization
The derivatization of this compound can be strategically approached by modifying the C5 and C6 positions. The bromine atom at C5 is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Derivatization at the C5 Position via Cross-Coupling Reactions
The bromine atom at the C5 position of the uracil ring is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[4][5]
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with a corresponding boronic acid or ester. This is a versatile method to explore the effects of various aromatic substituents on biological activity.
-
Heck Coupling: The Heck reaction enables the formation of a carbon-carbon bond between the C5 position and an alkene, providing access to derivatives with unsaturated side chains.
-
Sonogashira Coupling: This reaction introduces alkyne functionalities by coupling with a terminal alkyne. The resulting alkynyl derivatives can serve as precursors for further transformations or exhibit biological activity themselves.
-
Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds, enabling the introduction of various primary and secondary amines at the C5 position.
-
Stille Coupling: The Stille reaction involves the coupling of the bromo-uracil with an organostannane reagent, offering another route to introduce a variety of carbon-based substituents.
dot
Derivatization at the C6-Amino Group
The 6-amino group can be functionalized through various reactions to introduce different substituents. For instance, acylation with carboxylic acids or their derivatives would yield 6-amido compounds. Reductive amination with aldehydes or ketones could introduce alkyl or arylalkyl groups.
Potential Therapeutic Applications
Based on the known biological activities of related 6-aminouracil derivatives, the novel compounds synthesized from this compound could be screened for a variety of therapeutic applications.[1]
Anticancer Activity
Many pyrimidine derivatives are potent anticancer agents.[6][7][8] For example, a series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to exhibit significant cytotoxicity against cancer cell lines by targeting thymidylate synthase. The introduction of diverse substituents at the C5 position of the this compound scaffold could lead to the discovery of new anticancer agents with improved efficacy and selectivity.
Antiviral Activity
Uracil analogues are well-established antiviral agents. The derivatization of the this compound core could yield compounds with activity against a range of viruses. For instance, certain 6-aminouracil derivatives have shown inhibitory activity against HIV.[1]
Antimicrobial Activity
The increasing threat of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents. 6-Aryl-5-cyano thiouracil derivatives have demonstrated pronounced antimicrobial activity.[9] Derivatives of this compound could be explored for their potential to combat various microbial pathogens.
Data Presentation
While specific quantitative data for derivatives of this compound is not available in the current literature, the following tables present illustrative examples of biological activities observed for structurally related 6-aminouracil derivatives. This data can serve as a benchmark for future studies.
Table 1: Illustrative Anticancer Activity of Related 6-Aminouracil Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(4-aminopiperidin-1-yl)-1-(4-fluorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione | MCF-7 (Breast) | 16.50 ± 4.90 | (Not available) |
| 6-(4-aminopiperidin-1-yl)-1-(4-fluorobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione | SW480 (Colon) | 15.70 ± 0.28 | (Not available) |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Various | 2.3 | [1] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Various | 12 | [1] |
Table 2: Illustrative Antiviral Activity of a Related 6-Aminouracil Derivative
| Compound Class | Virus | EC50 (µM) | Reference |
| Spiro-oxindole-pyrido[2,3-d:6,5-d']dipyrimidine derivative | SARS-CoV-2 (RdRp) | 40.23 ± 0.09 | (Not available) |
Experimental Protocols
The following are generalized protocols for key synthetic and biological evaluation methods that would be applicable to the study of this compound derivatives.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of dioxane and water (4:1).
-
Reaction Conditions: Degas the mixture by bubbling with argon for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualization of a Hypothetical Signaling Pathway
Derivatives of this compound could potentially act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The following diagram illustrates a generic kinase signaling pathway that could be a target for such compounds.
dot
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The strategic derivatization at the C5 and C6 positions can lead to a diverse library of compounds with potential applications in oncology, virology, and microbiology. Future research should focus on the systematic synthesis and screening of these derivatives to establish clear structure-activity relationships. Detailed mechanistic studies will be crucial to identify the molecular targets and signaling pathways modulated by the most active compounds. The insights provided in this guide aim to catalyze further exploration into this exciting area of medicinal chemistry, ultimately leading to the discovery of new and effective drugs.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromouracil - Wikipedia [en.wikipedia.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. scispace.com [scispace.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 6-Amino-1-benzyl-5-bromouracil: Current Research and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-benzyl-5-bromouracil is a synthetic derivative of the nucleobase uracil. Its structure, featuring a benzyl group at the N1 position, an amino group at the C6 position, and a bromine atom at the C5 position, suggests its potential as a biologically active molecule. Uracil and its derivatives are fundamental components of nucleic acids and are known to play crucial roles in various biological processes. The modification of the uracil scaffold has historically led to the development of numerous therapeutic agents, particularly in the fields of oncology and virology. This guide aims to provide a comprehensive overview of the available research on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.
Chemical Properties
| Property | Value | Source |
| CAS Number | 72816-87-6 | |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [1] |
| Molecular Weight | 296.12 g/mol | [1] |
| IUPAC Name | 6-amino-1-benzyl-5-bromopyrimidine-2,4-dione | [2] |
| Synonyms | 6-Amino-5-bromo-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | [1] |
Synthesis and Manufacturing
A plausible synthetic route could be conceptualized as follows:
References
Unlocking the Therapeutic Promise of 6-Aminouracil Derivatives: An In-depth Technical Guide
For Immediate Release
A comprehensive technical guide detailing the burgeoning biological potential of 6-aminouracil derivatives has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the diverse therapeutic applications of these compounds, ranging from anticancer and antiviral to enzyme-inhibiting activities, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
6-Aminouracil, a pyrimidine derivative, serves as a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. These derivatives have demonstrated significant biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This guide provides an in-depth analysis of their multifaceted potential.
Anticancer Activity: A Primary Focus
A significant body of research has highlighted the potent anticancer properties of 6-aminouracil derivatives. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.
Table 1: Anticancer Activity of Selected 6-Aminouracil Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-6-phenyl-2-thioxo-1,2-dihydro-pyrimidine-5-carbonitrile (3a) | PC3 (Prostate) | 43.95 | [1] |
| 6-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-thioxo-4-(p-tolyl)-1,2-dihydropyrimidine-5-carbonitrile (3c) | PC3 (Prostate) | 79.20 | [1] |
| N-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-chloroacetamide (4) | PC3 (Prostate) | 21.21 | [1] |
| 5-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2,5-dimethyl-furan-3-carbonitrile (5a) | PC3 (Prostate) | 7.02 | [1] |
| Ethyl 5-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-ethoxyfuran-3-carboxylate (5b) | PC3 (Prostate) | 8.57 | [1] |
| 4-Amino-5-cyano-1-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-6-imino-1,6-dihydropyridin-2-olate (6) | PC3 (Prostate) | 38.73 | [1] |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo, %T/C) | 124% | [2] |
| Thiazolidin-4-one derivative (19j) | A-549 (Lung), Panc-1 (Pancreatic) | 1.1 | [3] |
The anticancer mechanism of these derivatives is believed to involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells.
Enzyme Inhibition: A Key Mechanism
Certain 6-aminouracil derivatives have been identified as potent inhibitors of various enzymes, which is a crucial mechanism for their therapeutic effects. For instance, some derivatives have shown inhibitory activity against Cathepsin B, a protease implicated in cancer progression.[1]
Table 2: Enzyme Inhibitory Activity of Selected 6-Aminouracil Derivatives
| Compound/Derivative | Enzyme | Inhibition (%) | Reference |
| Phenyl thiourea derivative (17) | Cathepsin B | 82.3% | [1] |
| Furan derivative (5a) | Cathepsin B | >50% | [1] |
| Furan derivative (5b) | Cathepsin B | >50% | [1] |
| Benzoxazine derivative (7a) | Cathepsin B | >50% | [1] |
| Schiff base (11a) | Cathepsin B | >50% | [1] |
| Pyrido[2,3-d]pyrimidine derivative (12a) | Cathepsin B | >50% | [1] |
Antiviral and Antimicrobial Potential
Beyond their anticancer and enzyme-inhibiting properties, 6-aminouracil derivatives have also been explored for their potential as antiviral and antimicrobial agents, although this area requires further investigation to identify compounds with potent and broad-spectrum activity.[3]
Experimental Protocols
This guide provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further research.
General Synthesis of 6-Aminouracil Derivatives
A common method for the synthesis of the 6-aminouracil core involves the condensation of ethyl cyanoacetate with urea in the presence of a base like sodium ethoxide.[4][5]
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a sodium ethoxide solution.
-
Add ethyl cyanoacetate and urea to the solution.
-
Reflux the mixture for several hours.
-
Neutralize the solution and distill off the ethanol.
-
Dissolve the residue in water and precipitate the 6-aminouracil by adding acetic acid.
-
Filter and dry the product.
Further derivatization can be achieved by reacting the 6-amino group with various electrophiles. For example, reaction with 4-chlorodihydropyrimidine derivatives in refluxing DMF with a catalytic amount of piperidine yields 6-(pyrimidinylamino)uracil derivatives.[6]
In Vitro Anticancer Activity Assessment (SRB Assay)
The sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity.[1]
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds.
-
After the incubation period, fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength to determine cell viability.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[7]
Procedure:
-
Treat cells with the test compound for a specified duration.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Western Blot Analysis for Apoptosis Markers
Western blotting is employed to detect the expression of key proteins involved in apoptosis.[8]
Procedure:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved PARP, Bcl-2).
-
Incubate with a secondary antibody and detect the protein bands using a suitable detection system.
Signaling Pathways and Mechanisms of Action
The biological effects of 6-aminouracil derivatives are mediated through their interaction with various cellular signaling pathways. Their anticancer activity, in particular, is often linked to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
Many anticancer agents, including potentially 6-aminouracil derivatives, exert their effects by triggering programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
Cell Cycle Regulation
Uncontrolled cell proliferation is a hallmark of cancer. 6-Aminouracil derivatives may induce cell cycle arrest, preventing cancer cells from dividing. The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs), and inhibition of these kinases is a key strategy in cancer therapy. Some pyrimidine derivatives have been shown to act as CDK inhibitors.
Experimental Workflow for Biological Evaluation
The process of evaluating the biological potential of newly synthesized 6-aminouracil derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Conclusion
6-Aminouracil derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ease of synthesis and the tunability of their chemical structure allow for the generation of diverse libraries for biological screening. The data and protocols presented in this guide aim to provide a solid foundation for researchers to build upon, accelerating the discovery and development of new and effective drugs based on the 6-aminouracil scaffold. Further research into their precise mechanisms of action and in vivo efficacy is warranted to fully realize their clinical potential.
References
- 1. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 2. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
6-Amino-1-benzyl-5-bromouracil: A Versatile Precursor for the Synthesis of Bioactive Compounds
An In-depth Technical Guide for Researchers and Drug Development Professionals
The uracil scaffold, a fundamental component of nucleic acids, has long been a source of inspiration for medicinal chemists. Its unique chemical properties and ability to be readily functionalized have made it a privileged structure in the design of novel therapeutic agents. Among the numerous uracil derivatives, 6-amino-1-benzyl-5-bromouracil stands out as a particularly valuable precursor for the synthesis of a diverse range of bioactive compounds, including potent anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the synthesis of this key intermediate and its elaboration into fused heterocyclic systems with significant pharmacological activities. Detailed experimental protocols, quantitative biological data, and mechanistic insights are presented to facilitate further research and development in this promising area of drug discovery.
Synthesis of the Core Precursor: this compound
The synthesis of this compound is a two-step process commencing with the readily available 6-aminouracil. The procedure involves N-benzylation followed by bromination at the C5 position.
Experimental Protocol: Synthesis of 6-Amino-1-benzyluracil
Materials:
-
6-Aminouracil
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of 6-aminouracil (1 equivalent), potassium carbonate (2 equivalents), and a catalytic amount of a phase transfer catalyst (e.g., tetrabutylammonium bromide) in dimethylformamide is prepared.
-
Benzyl bromide (1.1 equivalents) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is then heated to 60-80°C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and diethyl ether, then recrystallized from ethanol to yield pure 6-amino-1-benzyluracil.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Amino-1-benzyluracil
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Visible light source (e.g., a household lamp)
Procedure:
-
6-Amino-1-benzyluracil (1 equivalent) is dissolved in acetonitrile.
-
N-Bromosuccinimide (1.1 to 2.2 equivalents) is added to the solution.[1]
-
The reaction mixture is stirred under visible light irradiation at room temperature.[1] The progress of the reaction is monitored by TLC.
-
The reaction is typically complete within a few hours.[1]
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired product, this compound.
Alternatively, bromination can be achieved using bromine in acetic acid.[2]
Workflow for the Synthesis of this compound:
Application as a Precursor for Bioactive Fused Pyrimidines
The strategic placement of the amino group at the C6 position and the bromine atom at the C5 position makes this compound an ideal substrate for cyclization reactions to form fused heterocyclic systems. These reactions typically proceed via an initial nucleophilic attack by the C6-amino group, followed by an intramolecular cyclization involving the C5 position. Two prominent classes of bioactive compounds synthesized from this precursor are pyrido[2,3-d]pyrimidines and furo[2,3-d]pyrimidines.
Pyrido[2,3-d]pyrimidines: Potent Kinase Inhibitors and Antimicrobial Agents
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including potent inhibition of various protein kinases and promising antimicrobial effects.[3][4] The synthesis of these compounds can be efficiently achieved through a multicomponent reaction involving a 6-aminouracil derivative, an aldehyde, and an active methylene compound like malononitrile.[5]
Synthetic Workflow for Pyrido[2,3-d]pyrimidines:
Several pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[6][7] Overexpression and mutations of EGFR are common in various cancers, making it a prime target for therapeutic intervention.[8] PIM-1 kinase is a proto-oncogene that plays a crucial role in cell survival and proliferation, and its inhibition can lead to apoptosis in cancer cells.
Table 1: Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | EGFR | 0.093 (WT), 0.174 (T790M) | MCF-7 | 3.98 | [9] |
| Derivative B | PIM-1 | 0.0114 | MCF-7 | 0.57 | [6] |
| Derivative C | PIM-1 | 0.0172 | HepG2 | 0.99 | [6] |
EGFR Signaling Pathway and Site of Inhibition:
Certain pyrido[2,3-d]pyrimidine derivatives have also shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.[10] The proposed mechanism of action for some of these compounds is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication.
Table 2: Antimicrobial Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Derivative D | E. coli | 50 | [9] |
| Derivative E | P. aeruginosa | 50 | [9] |
Furo[2,3-d]pyrimidines: Targeting PI3K/Akt and VEGFR-2 Signaling
Furo[2,3-d]pyrimidines represent another important class of bioactive compounds accessible from 6-aminouracil precursors. These molecules have been identified as potent inhibitors of the PI3K/Akt signaling pathway and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in cancer cell growth, survival, and angiogenesis.[11][12]
Synthetic Workflow for Furo[2,3-d]pyrimidines:
The PI3K/Akt pathway is a central signaling node that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a critical process for tumor growth and metastasis.[14]
Table 3: Anticancer Activity of Representative Furo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Derivative F | PI3Kα | 0.175 | HS 578T (Breast) | 1.51 | [11] |
| Derivative G | PI3Kβ | 0.071 | HS 578T (Breast) | 1.51 | [11] |
| Derivative H | Akt | 0.411 | HS 578T (Breast) | 1.51 | [11] |
| Derivative I | VEGFR-2 | 0.0387 | HUVEC | - | [6] |
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 4. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 11. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Aminouracils
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic and nucleophilic characteristics of 6-aminouracils, a class of heterocyclic compounds pivotal in medicinal chemistry and organic synthesis. Their inherent electronic duality allows for a wide range of chemical transformations, making them valuable scaffolds for the development of novel therapeutic agents. This document details their reactive sites, summarizes quantitative data, provides experimental methodologies, and illustrates key concepts through diagrams.
Electronic Properties and Reactivity Overview
6-Aminouracil is a pyrimidine derivative characterized by the presence of both electron-donating and electron-withdrawing groups. The amino group at the C6 position and the lone pairs on the ring nitrogens confer nucleophilic properties, while the carbonyl groups at C2 and C4 create electrophilic centers. This amphiphilic nature dictates its reactivity, allowing it to react with a wide array of both electrophiles and nucleophiles.
The primary nucleophilic sites include the C5 carbon, the exocyclic amino group (N6), and the ring nitrogens (N1 and N3). The electrophilic character is mainly concentrated at the C2 and C4 carbonyl carbons. The interplay of these sites allows for diverse functionalization, leading to a rich chemistry that is exploited in the synthesis of complex molecules.
Methodological & Application
Application Notes and Protocols for 6-Amino-1-benzyl-5-bromouracil in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Amino-1-benzyl-5-bromouracil as a versatile building block in organic synthesis. This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, many of which are of interest in medicinal chemistry and drug discovery due to the prevalence of the uracil scaffold in biologically active molecules.[1][2][3][4] The presence of a bromine atom at the C5 position, an amino group at the C6 position, and a benzyl group at the N1 position offers multiple sites for functionalization, enabling the generation of diverse molecular architectures.
The primary applications of this compound in organic synthesis revolve around palladium-catalyzed cross-coupling reactions, leveraging the reactive C-Br bond. These transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, allow for the introduction of various substituents at the 5-position of the uracil ring, paving the way for the synthesis of novel derivatives with potential therapeutic applications.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-amino-1-benzyluracils
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl moieties at the 5-position. The resulting 5-aryl-6-aminouracil derivatives are scaffolds of interest in medicinal chemistry.
Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (5) | K₂CO₃ | 1,4-Dioxane | 100 | 14 | 82-92 |
Note: Yields are estimated based on typical Suzuki-Miyaura coupling reactions of similar brominated heterocyclic substrates and may require optimization for this specific substrate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), palladium catalyst (as specified in Table 1), and ligand (if applicable).
-
Add the base (2.0-3.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen); repeat this cycle three times.
-
Add the anhydrous solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-amino-1-benzyluracil.
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of 5-Alkynyl-6-amino-1-benzyluracils
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction allows for the introduction of alkynyl moieties at the 5-position of this compound, leading to derivatives that can undergo further transformations or possess interesting biological properties.
Reaction Principle: The Sonogashira coupling is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and a base), and subsequent reductive elimination to yield the alkynylated product.
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 6 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | K₂CO₃ | Acetonitrile | 70 | 12 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | 1,4-Dioxane | 90 | 10 | 70-80 |
Note: Yields are estimated based on typical Sonogashira coupling reactions of similar brominated heterocyclic substrates and may require optimization for this specific substrate.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2-1.5 equiv) dropwise via syringe.
-
Heat the reaction mixture to the specified temperature and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-6-amino-1-benzyluracil.
Signaling Pathway for Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Synthesis of 5,6-Diaminouracil Derivatives
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be employed to introduce a variety of primary and secondary amines at the 5-position of this compound, leading to the synthesis of novel 5,6-diaminouracil derivatives. These compounds are of interest as potential scaffolds for bioactive molecules.
Reaction Principle: The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base and a suitable phosphine ligand. The catalytic cycle proceeds through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated amine product and regenerate the Pd(0) catalyst.[5]
Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 75-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 80-90 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 100 | 16 | 70-80 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS | THF | 80 | 20 | 72-82 |
Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions of similar brominated heterocyclic substrates and may require optimization for this specific substrate.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the palladium catalyst, and the phosphine ligand.
-
Add the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by the amine (1.2-1.5 equiv).
-
Seal the tube and heat the reaction mixture to the specified temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution or water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(substituted-amino)-6-amino-1-benzyluracil.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for the Buchwald-Hartwig amination.
Disclaimer: The provided protocols and quantitative data are based on established methodologies for similar substrates and are intended for guidance. Optimization of reaction conditions may be necessary to achieve the desired outcomes for this compound. It is recommended to consult the primary literature for detailed procedures and safety information.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Application Notes and Protocols for 6-Amino-1-benzyl-5-bromouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and evaluation of the potential anticancer activities of 6-Amino-1-benzyl-5-bromouracil. This document is intended to guide researchers in the life sciences and drug development fields.
Introduction
Uracil and its derivatives are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The introduction of a halogen at the C5 position of the pyrimidine ring, as seen in 5-fluorouracil and 5-bromouracil, has been a successful strategy in the development of anticancer agents.[2][3] These compounds can act as antimetabolites, interfering with nucleic acid synthesis and function.[2] The addition of a benzyl group at the N1 position may influence the compound's lipophilicity and its interaction with biological targets.[4]
This compound is a synthetic derivative of uracil. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest potential as an anticancer agent. The protocols outlined below provide a framework for its synthesis and for screening its cytotoxic effects against cancer cell lines.
Data Presentation
The following table is a representative example of how to present quantitative data from cell viability assays for this compound. The IC50 values (half-maximal inhibitory concentration) are crucial for comparing the cytotoxic potency of the compound across different cancer cell lines.
Table 1: Exemplar Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast Adenocarcinoma | 15.5 |
| HeLa | Cervical Carcinoma | 22.8 |
| A549 | Lung Carcinoma | 35.2 |
| PC3 | Prostate Cancer | 18.9 |
Note: The IC50 values presented in this table are for illustrative purposes only and do not represent actual experimental data.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step synthesis adapted from procedures for similar compounds. It first involves the synthesis of the precursor, 6-amino-1-benzyluracil, followed by its bromination.
Step 1: Synthesis of 6-Amino-1-benzyluracil
This step is adapted from general methods for the synthesis of 6-aminouracil derivatives.
Materials:
-
6-Aminouracil
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 6-aminouracil (1 equivalent) in DMF.
-
Add potassium carbonate (1.5 equivalents).
-
To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
A precipitate will form. Collect the solid by filtration and wash it with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-amino-1-benzyluracil.
-
Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of this compound
This bromination protocol is adapted from the procedure for a structurally similar compound, 6-amino-1-phenyluracil.
Materials:
-
6-Amino-1-benzyluracil (from Step 1)
-
Bromine (Br₂)
-
Acetic acid
-
Sodium acetate
Procedure:
-
Dissolve 6-amino-1-benzyluracil (1 equivalent) in glacial acetic acid by heating in a round-bottom flask.
-
Add sodium acetate (1.3 equivalents) to the solution.
-
Cool the mixture to 60-70°C.
-
In a separate flask, prepare a solution of bromine (2.1 equivalents) in glacial acetic acid.
-
Add the bromine solution dropwise to the reaction mixture with vigorous stirring over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with acetic acid and then with water to remove any unreacted starting materials and salts.
-
Dry the product under vacuum. Recrystallize from 25% ethanol to obtain pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: In Vitro Cytotoxicity Assessment using SRB Assay
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period (48 or 72 hours), gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Protein-Bound Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflow and a proposed mechanism of action for this compound.
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism of anticancer action for 5-bromouracil derivatives.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 5-Bromouracil | C4H3BrN2O2 | CID 5802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 6-Amino-1-benzyl-5-bromouracil: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the reaction conditions and a detailed protocol for the synthesis of 6-Amino-1-benzyl-5-bromouracil, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the N1-benzylation of 6-aminouracil followed by bromination at the C5 position.
Reaction Scheme
A plausible synthetic route for this compound is outlined below. The process begins with the selective benzylation of 6-aminouracil at the N1 position using benzyl bromide in the presence of a base. The resulting intermediate, 6-Amino-1-benzyluracil, is then subjected to electrophilic bromination at the electron-rich C5 position of the uracil ring.
Figure 1. Synthetic workflow for this compound.
Quantitative Data Summary
| Step | Reactant/Reagent | Molar Ratio (relative to starting uracil) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| 1. Benzylation | 6-Aminouracil | 1.0 | DMF | 80-100 | 4-6 | 60-80 |
| Benzyl Bromide | 1.1-1.2 | |||||
| K₂CO₃ (or other base) | 1.5-2.0 | |||||
| 2. Bromination | 6-Amino-1-benzyluracil | 1.0 | Acetonitrile | Room Temp. | 2-4 | 65-85 |
| N-Bromosuccinimide (NBS) | 1.0-1.1 |
Experimental Protocols
The following protocols are based on general procedures for the N-alkylation and C5-halogenation of uracil derivatives and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 6-Amino-1-benzyluracil
Materials:
-
6-Aminouracil
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminouracil and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to create a suspension.
-
Slowly add benzyl bromide to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure 6-Amino-1-benzyluracil.
Step 2: Synthesis of this compound
Materials:
-
6-Amino-1-benzyluracil
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 6-Amino-1-benzyluracil in acetonitrile.
-
To this solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature while stirring. Protect the reaction from light.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
The product can be further purified by recrystallization if necessary.
Applications and Signaling Pathways
6-Aminouracil derivatives are valuable precursors in the synthesis of various heterocyclic compounds with a wide range of biological activities, including potential as antiviral and anticancer agents. The introduction of a benzyl group at the N1 position and a bromine atom at the C5 position can significantly modulate the biological properties of the uracil scaffold.
For instance, substituted uracil derivatives have been investigated as inhibitors of various enzymes involved in nucleoside metabolism, which is often dysregulated in cancer and viral infections. The 5-bromo substituent can mimic the methyl group of thymine, potentially allowing the molecule to interact with enzymes that process thymidine, such as thymidylate synthase or viral DNA polymerases. The benzyl group can provide additional hydrophobic interactions within the active site of target proteins.
Below is a conceptual diagram illustrating a potential mechanism of action where a substituted uracil derivative acts as an enzyme inhibitor.
Figure 2. Conceptual pathway of competitive enzyme inhibition.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Benzyl bromide is a lachrymator and should be handled with extreme care.
-
N-Bromosuccinimide is a source of bromine and should be handled in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols for Multicomponent Reactions Involving 6-Aminouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of multicomponent reactions (MCRs) involving 6-aminouracil and its derivatives, which are versatile building blocks for the synthesis of a wide array of fused heterocyclic compounds with significant biological activities.[1][2][3] MCRs offer a powerful and efficient strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation, aligning with the principles of green chemistry by minimizing waste and energy consumption.[3][4]
Introduction to Multicomponent Reactions of 6-Aminouracil
6-Aminouracil is a privileged scaffold in medicinal chemistry due to its ability to act as both a nucleophile and an electrophile, making it an ideal candidate for MCRs.[1] These reactions have been extensively utilized to synthesize fused pyrimidine systems such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-b]quinolines, and pyrimido[4,5-d]pyrimidines. These heterocyclic cores are present in numerous compounds with diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][5][6]
Key Multicomponent Reactions and Synthesized Scaffolds
Several MCRs involving 6-aminouracil derivatives have been developed, each leading to a distinct class of heterocyclic compounds with potential therapeutic applications. Below are protocols for three prominent examples.
Application Note 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Reaction: Three-component reaction of 6-aminouracil, an aromatic aldehyde, and malononitrile.
Significance: Pyrido[2,3-d]pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial and anticancer properties.[7] This one-pot synthesis provides a straightforward and efficient route to these valuable compounds.
Experimental Protocol
A clean and simple one-pot, multi-component methodology has been developed for the preparation of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.[7][8]
Materials:
-
6-Aminouracil (or its N-substituted derivatives) (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Triethylamine (TEA) (10 mol%)
-
Aqueous ethanol (1:1, 10 mL)
Procedure:
-
In a round-bottom flask, combine 6-aminouracil (1 mmol), the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and triethylamine (10 mol%).
-
Add 10 mL of aqueous ethanol (1:1) to the flask.
-
Stir the reaction mixture at room temperature for 30-50 minutes.[8]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to afford the pure product.
Data Presentation: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Entry | Aromatic Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 7-amino-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | 7-amino-5-(4-chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 95 | [7] |
| 3 | 4-Methoxybenzaldehyde | 7-amino-5-(4-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 90 | [7] |
| 4 | 2-Nitrobenzaldehyde | 7-amino-5-(2-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | 88 | [7] |
Biological Activity: Antibacterial Screening
The synthesized pyrido[2,3-d]pyrimidine derivatives have been screened for their in-vitro antibacterial activity against Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria.[7][8]
| Compound | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli | Reference |
| 7-amino-5-phenyl... | 12 | 10 | [7] |
| 7-amino-5-(4-chlorophenyl)... | 15 | 13 | [7] |
| 7-amino-5-(2-nitrophenyl)... | 18 | 16 | [7] |
| Streptomycin (Standard) | 22 | 20 | [7] |
Experimental Workflow
Caption: Workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Application Note 2: Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Reaction: Three-component reaction of 6-amino-1,3-dimethyluracil, an aromatic aldehyde, and dimedone.
Significance: Pyrimido[4,5-b]quinolines are an important class of fused heterocycles with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][9] This MCR provides an efficient route to these compounds.
Experimental Protocol
A general procedure for the synthesis of pyrimido[4,5-b]quinolines using trityl chloride as a catalyst is described below.[3]
Materials:
-
6-Amino-1,3-dimethyluracil (1 mmol, 0.155 g)
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol, 0.140 g)
-
Trityl chloride (TrCl) (10 mol%, 0.0278 g)
-
Chloroform (10 mL)
-
Aqueous ethanol (70%)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and trityl chloride (10 mol%).
-
Add 10 mL of chloroform as the solvent.
-
Stir the mixture under reflux conditions for the appropriate time (typically 1-2 hours, monitor by TLC).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from 70% aqueous ethanol.[3]
Data Presentation: Synthesis of Pyrimido[4,5-b]quinoline Derivatives
| Entry | Aromatic Aldehyde | Product | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | 92 | [3] |
| 2 | 4-Methylbenzaldehyde | 1,3,8,8-Tetramethyl-5-(p-tolyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | 85 | [3] |
| 3 | 4-Nitrobenzaldehyde | 1,3,8,8-Tetramethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | 90 | [3] |
| 4 | Benzaldehyde | 1,3,8,8-Tetramethyl-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione | 88 | [3] |
Biological Activity: Anticancer Screening (MCF-7 Cell Line)
Several pyrimido[4,5-b]quinoline derivatives have been evaluated for their in-vitro anticancer activity against the MCF-7 breast cancer cell line.[5]
| Compound | IC50 (µM) | Reference |
| 5b (a derivative) | 1.67 | [5] |
| 3e (a derivative) | 4.20 | [5] |
| 5a (a derivative) | 3.50 | [5] |
| Lapatinib (Standard) | 6.94 | [5] |
Experimental Workflow
Caption: Workflow for the synthesis of pyrimido[4,5-b]quinolines.
Application Note 3: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
Reaction: Three-component reaction of 6-aminouracils, aldehydes, and secondary amines.
Significance: Pyrimido[4,5-d]pyrimidines are another class of fused uracil derivatives with a range of biological activities. This reaction proceeds through a domino aza-Michael addition followed by an intramolecular C-H amination/cyclization.[2]
Experimental Protocol
The synthesis of pyrimido[4,5-d]pyrimidines is a two-step, one-pot procedure.[2][10]
Step 1: Domino Aza-Michael Reaction
Materials:
-
6-Aminouracil (1 mmol)
-
Aldehyde (1 mmol)
-
Secondary amine (e.g., morpholine, piperidine) (1.1 mmol)
-
Acetic acid (20 mol%)
-
Ethanol
Procedure:
-
To a solution of 6-aminouracil (1 mmol) and the aldehyde (1 mmol) in ethanol, add the secondary amine (1.1 mmol) and acetic acid (20 mol%).
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC to confirm the formation of the intermediate.
Step 2: Intramolecular C-H Amination/Cyclization
Materials:
-
Reaction mixture from Step 1
-
Iodine (I₂) (10 mol%)
-
tert-Butyl hydroperoxide (TBHP, 70% in water) (1.5 equiv)
Procedure:
-
To the reaction mixture from Step 1, add iodine (10 mol%) and TBHP (1.5 equiv).
-
Continue stirring at room temperature for an additional 4-6 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Purify the product by column chromatography on silica gel.
Data Presentation: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
| Entry | Aldehyde | Secondary Amine | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | Morpholine | 7-phenyl-5-(morpholin-4-yl)-1,3-dimethyl-1,2,3,4,5,7-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione | 85 | [2] |
| 2 | 4-Chlorobenzaldehyde | Piperidine | 7-(4-chlorophenyl)-1,3-dimethyl-5-(piperidin-1-yl)-1,2,3,4,5,7-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione | 82 | [2] |
| 3 | 4-Methylbenzaldehyde | Morpholine | 1,3-dimethyl-5-(morpholin-4-yl)-7-(p-tolyl)-1,2,3,4,5,7-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione | 88 | [2] |
| 4 | 2-Naphthaldehyde | Piperidine | 1,3-dimethyl-7-(naphthalen-2-yl)-5-(piperidin-1-yl)-1,2,3,4,5,7-hexahydropyrimido[4,5-d]pyrimidine-2,4-dione | 80 | [2] |
Reaction Mechanism and Workflow
Caption: Workflow for the synthesis of pyrimido[4,5-d]pyrimidines.
Potential Signaling Pathways
While detailed signaling pathway analysis for many of these novel compounds is still an active area of research, the biological activities observed suggest potential interactions with key cellular pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Compounds from 6-Aminouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminouracil is a highly versatile and privileged scaffold in synthetic organic and medicinal chemistry.[1] Its unique structure, possessing both nucleophilic and electrophilic potential, makes it an ideal starting material for the construction of complex, fused heterocyclic systems.[1] These resulting compounds, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines, are of significant interest due to their wide range of demonstrated pharmacological and biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1]
Multicomponent reactions (MCRs) are a particularly efficient and green strategy for synthesizing these fused systems, as they allow for the construction of complex molecules in a single step, often with high atom economy and reduced waste.[2] This document provides detailed application notes and experimental protocols for the synthesis of two major classes of fused heterocycles derived from 6-aminouracil, leveraging the power of MCRs.
Application Note 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The pyrido[2,3-d]pyrimidine core is a crucial pharmacophore found in numerous biologically active compounds. The synthesis is efficiently achieved via a one-pot, three-component reaction involving a 6-aminouracil derivative, various aromatic aldehydes, and an active methylene compound such as malononitrile. This approach is noted for its high yields and operational simplicity.[1]
General Reaction Pathway
The synthesis proceeds through an initial Knoevenagel condensation between the aromatic aldehyde and malononitrile, followed by a Michael addition of 6-aminouracil to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and tautomerization yield the final fused pyrido[2,3-d]pyrimidine product.
Data Presentation: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The following table summarizes the yields obtained from the three-component reaction of 6-aminouracil, malononitrile, and various aromatic aldehydes under different catalytic conditions.
| Entry | Aldehyde (R group) | Catalyst / Solvent / Temp | Yield (%) | Reference |
| 1 | 4-Me-C₆H₄ | Urea / EtOH:H₂O / 60 °C | 86 | [1] |
| 2 | 4-Cl-C₆H₄ | Urea / EtOH:H₂O / 60 °C | 84 | [1] |
| 3 | 3-NO₂-C₆H₄ | Urea / EtOH:H₂O / 60 °C | 80 | [1] |
| 4 | 4-Me-C₆H₄ | Glycerol:H₂O / 95 °C | 96 | [1] |
| 5 | 4-Cl-C₆H₄ | Glycerol:H₂O / 95 °C | 92 | [1] |
| 6 | 3-NO₂-C₆H₄ | Glycerol:H₂O / 95 °C | 88 | [1] |
| 7 | 4-Me-C₆H₄ | Mn-ZIF-8@ZnTiO₃ NPs / EtOH:H₂O / 70 °C | 95 | [1] |
| 8 | 4-Cl-C₆H₄ | Mn-ZIF-8@ZnTiO₃ NPs / EtOH:H₂O / 70 °C | 92 | [1] |
Experimental Protocol: Green Synthesis in Glycerol-Water
This protocol is adapted from a reported green synthesis method for pyrido[2,3-d]pyrimidine derivatives.[1]
Materials:
-
6-Aminouracil (or 1,3-dimethyl-6-aminouracil) (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Glycerol (3 mL)
-
Water (1 mL)
-
Ethanol (for washing)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and hotplate
-
Reflux condenser
Procedure:
-
Combine 6-aminouracil (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol) in a 25 mL round-bottom flask.
-
Add the glycerol:water (3:1 v/v) solvent mixture (4 mL) to the flask.
-
Attach a reflux condenser and place the flask on a hotplate with magnetic stirring.
-
Heat the reaction mixture to 95 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove any residual glycerol and unreacted starting materials.
-
Dry the purified product in a vacuum oven. The resulting pyrido[2,3-d]pyrimidine derivatives are often obtained in high purity without the need for column chromatography.[1]
Application Note 2: Synthesis of Pyrimido[4,5-b]quinoline Derivatives
Pyrimido[4,5-b]quinolines are another class of fused heterocycles with significant therapeutic potential. Their synthesis is readily accomplished through a three-component reaction of 6-aminouracil, an aromatic aldehyde, and a cyclic 1,3-dicarbonyl compound, most commonly dimedone.
General Reaction Pathway
The reaction is believed to proceed via an initial condensation to form an enamine from 6-aminouracil, which then acts as the nucleophile. A separate Knoevenagel condensation between the aldehyde and dimedone occurs, followed by a Michael addition and subsequent cyclization/dehydration to yield the final tetracyclic product.
Data Presentation: Synthesis of Pyrimido[4,5-b]quinoline Derivatives
The following table summarizes yields for the synthesis of various pyrimido[4,5-b]quinoline derivatives using 6-amino-1,3-dimethyluracil, dimedone, and substituted aldehydes under solvent-free conditions with DABCO as a catalyst.[3]
| Entry | Aldehyde | Time (min) | Yield (%) | Reference |
| 1 | 4-(4-Chlorobenzyloxy)benzaldehyde | 20 | 96 | [3] |
| 2 | 4-(Benzyloxy)benzaldehyde | 25 | 94 | [3] |
| 3 | 4-(4-Fluorobenzyloxy)benzaldehyde | 20 | 95 | [3] |
| 4 | 4-(4-Methylbenzyloxy)benzaldehyde | 25 | 92 | [3] |
| 5 | 4-(4-Nitrobenzyloxy)benzaldehyde | 15 | 98 | [3] |
| 6 | Benzaldehyde | 30 | 90 | [3] |
| 7 | 4-Chlorobenzaldehyde | 25 | 93 | [3] |
Experimental Protocol: Solvent-Free Synthesis using DABCO
This protocol is adapted from a reported efficient, solvent-free synthesis of pyrimido[4,5-b]quinolines.[3]
Materials:
-
6-Amino-1,3-dimethyluracil (1.0 mmol, 0.155 g)
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol, 0.140 g)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.25 mmol, 0.028 g)
-
Aqueous ethanol (20%)
-
Acetone
-
Round-bottom flask (25 mL) with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
In a 25 mL round-bottom flask, add 6-amino-1,3-dimethyluracil (1.0 mmol), the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and DABCO (25 mol%).
-
Connect the flask to a reflux condenser.
-
Heat the solvent-free mixture to 90 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Wash the solid residue with 10 mL of aqueous ethanol (20% EtOH in H₂O) to remove the DABCO catalyst.
-
Filter the solid product.
-
Perform a final wash of the product with acetone to remove any remaining impurities.
-
Dry the product to obtain the pure pyrimido[4,5-b]quinoline derivative.
General Experimental Workflow
The following diagram illustrates a typical workflow for the multicomponent synthesis and purification of fused heterocycles from 6-aminouracil.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
Microwave-Assisted Synthesis with 6-Amino-1-benzyl-5-bromouracil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis has emerged as a powerful tool in medicinal chemistry and drug discovery, offering significant advantages over conventional heating methods, including accelerated reaction times, increased product yields, and enhanced purity. This application note provides detailed protocols for the microwave-assisted synthesis of novel uracil derivatives starting from 6-Amino-1-benzyl-5-bromouracil. This key intermediate is a versatile scaffold for the development of a wide range of biologically active compounds, including fused pyrimidine systems with potential therapeutic applications. The methodologies described herein focus on palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura and Buchwald-Hartwig aminations, to introduce molecular diversity at the C5 position of the uracil ring.
Key Applications
Derivatives of 6-aminouracil are precursors for a variety of heterocyclic compounds with demonstrated biological activities.[1] Microwave-assisted synthesis provides a rapid and efficient route to these molecules. The protocols detailed below are particularly relevant for:
-
Lead Generation: Rapidly generate libraries of novel compounds for high-throughput screening.
-
Medicinal Chemistry: Synthesize targeted molecules for investigation as enzyme inhibitors, receptor antagonists, or other therapeutic agents.
-
Process Development: Optimize reaction conditions for the efficient and scalable synthesis of drug candidates.
Experimental Protocols
Microwave-Assisted Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 6-amino-1-benzyl-5-aryluracil derivatives. Microwave irradiation significantly reduces the reaction time compared to conventional heating.[2][3][4][5]
Reaction Scheme:
Figure 1: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)
-
Base (e.g., Potassium carbonate, 2 equivalents)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
To a microwave synthesis vial, add this compound (1 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (0.03-0.05 mmol), and potassium carbonate (2 mmol).
-
Add the solvent mixture (e.g., 5 mL of 1,4-dioxane/water, 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Entry | Arylboronic Acid (R-B(OH)₂) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 120 | 20 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 120 | 20 | 92 |
| 3 | 3-Chlorophenylboronic acid | 120 | 20 | 78 |
| 4 | 2-Thiopheneboronic acid | 120 | 20 | 75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Microwave-Assisted Buchwald-Hartwig Amination of this compound
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination to synthesize 5,6-diaminouracil derivatives. Microwave heating dramatically accelerates this C-N bond formation.[6][7][8]
Reaction Scheme:
Figure 2: Buchwald-Hartwig Amination Workflow.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.5 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (0.02-0.05 mmol), ligand (0.04-0.10 mmol), and sodium tert-butoxide (1.5 mmol) to a microwave synthesis vial.
-
Add this compound (1 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 140 °C for 15 minutes with stirring.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with dichloromethane, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data:
| Entry | Amine (R-NH₂) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | 140 | 15 | 88 |
| 2 | Morpholine | 140 | 15 | 95 |
| 3 | Benzylamine | 140 | 15 | 82 |
| 4 | Pyrrolidine | 140 | 15 | 90 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Synthesis of Fused Pyrimidine Derivatives
The 5,6-diaminouracil derivatives synthesized via the Buchwald-Hartwig amination can serve as precursors for the synthesis of various fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are of significant interest in drug discovery.[9][10][11]
Conceptual Workflow for Fused Ring Synthesis:
Figure 3: Fused Pyrimidine Synthesis Pathway.
A general approach involves the cyclocondensation of the synthesized 5,6-diaminouracil derivative with a suitable dielectrophilic reagent under microwave irradiation. For instance, reaction with a β-ketoester in the presence of an acid catalyst can lead to the formation of a pyrazolo[1,5-a]pyrimidinone scaffold.[9]
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and versatile platform for the derivatization of this compound. The protocols provided for Suzuki-Miyaura coupling and Buchwald-Hartwig amination enable the facile introduction of a wide range of substituents at the C5 position of the uracil ring, paving the way for the creation of diverse chemical libraries for drug discovery and development. The significant reduction in reaction times and often improved yields highlight the advantages of this technology for modern synthetic chemistry.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Purifying 6-Amino-1-benzyl-5-bromouracil Derivatives: An Application Guide
For Researchers, Scientists, and Drug Development Professionals: A Detailed Overview of Purification Techniques for 6-Amino-1-benzyl-5-bromouracil and its Analogs
This application note provides comprehensive protocols for the purification of this compound derivatives, a class of compounds with significant potential in medicinal chemistry and drug development. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory standards. This document outlines detailed methodologies for common and effective purification techniques, including recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC), complete with quantitative data and visual workflows to guide researchers in obtaining highly pure materials.
Introduction
This compound and its derivatives are heterocyclic compounds that serve as important scaffolds in the synthesis of various bioactive molecules. Their structural features make them valuable precursors for developing novel therapeutic agents.[1] The synthesis of these compounds often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, robust purification strategies are essential to isolate the target compound with the desired purity for subsequent studies.
Purification Strategies: A Summary
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the desired final purity. Below is a summary of commonly employed techniques with typical performance metrics.
| Purification Technique | Typical Solvents/Mobile Phases | Purity Achieved | Typical Yield | Scale |
| Recrystallization | Ethanol, Ethanol/Water, Dimethylformamide (DMF)/Water, Ethanol/Dimethyl sulfoxide (DMSO) | >98% | 60-90% | Milligrams to Kilograms |
| Column Chromatography | Dichloromethane/Methanol, Ethyl Acetate/Hexane | >99% | 40-80% | Milligrams to Grams |
| HPLC | Acetonitrile/Water with additives (e.g., Formic Acid) | >99.5% | Variable | Micrograms to Grams |
Experimental Protocols
Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent system at different temperatures.
Protocol for Recrystallization from Ethanol/Water:
-
Dissolution: In a flask, dissolve the crude this compound derivative in a minimal amount of hot ethanol. The solution should be near saturation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.
A similar procedure can be followed using a DMF/water or ethanol/DMSO solvent system, particularly for less soluble derivatives.[2][3]
Workflow for Recrystallization:
Caption: General workflow for the purification of this compound derivatives by recrystallization.
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4] It is particularly useful for purifying small to medium-scale batches and for separating complex mixtures.
Protocol for Silica Gel Column Chromatography:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel and load it carefully onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system) to facilitate the elution of the target compound.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Table of Column Chromatography Conditions for Related Compounds:
| Compound Type | Stationary Phase | Mobile Phase | Reference |
| Benzyl alcohol, benzaldehyde, etc. | Silica gel | Dichloromethane | [4] |
| 1-Benzyl-2-naphthol | Silica gel (230-400 mesh) | n-hexane/ethyl acetate (e.g., 9:1 or 8:2 v/v) | [5] |
Workflow for Column Chromatography:
Caption: A step-by-step workflow for the purification of this compound derivatives using column chromatography.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical and preparative technique that offers high resolution and efficiency in separating complex mixtures.[6][7] Preparative HPLC can be used to purify small to large quantities of compounds with high purity.
Protocol for Reverse-Phase Preparative HPLC:
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition, column, and other parameters. A method for the related 6-Amino-5-bromouracil uses a C18 column with a mobile phase of acetonitrile and water containing phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[8][9]
-
Scale-Up: Scale up the analytical method to a preparative HPLC system. This involves selecting a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system and begin the separation.
-
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the target compound.
-
Solvent Removal: Combine the fractions containing the pure product and remove the mobile phase, often by lyophilization or evaporation under reduced pressure.
Table of HPLC Conditions for a Related Compound (6-Amino-5-bromouracil):
| Parameter | Condition |
| Column | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| Detection | UV |
This method is scalable and can be adapted for preparative separation.[8][9]
Logical Flow for HPLC Purification:
Caption: Logical workflow for the purification of this compound derivatives via preparative HPLC.
Conclusion
The purification of this compound derivatives is a critical step in their synthesis and subsequent application in research and drug development. The choice of purification technique should be guided by the specific requirements of the project, including the initial purity of the crude material, the required final purity, and the scale of the operation. The protocols and workflows provided in this application note offer a detailed guide for researchers to effectively purify these valuable compounds. By employing these methods, scientists can ensure the quality and reliability of their research materials, paving the way for accurate biological testing and the development of new therapeutic agents.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. magritek.com [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. 6-Amino-5-bromouracil | SIELC Technologies [sielc.com]
- 9. Separation of 6-Amino-5-bromouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Spectroscopic Analysis of 6-Amino-1-benzyl-5-bromouracil and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-1-benzyl-5-bromouracil is a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug development. As a versatile precursor, it can be utilized in the synthesis of a variety of fused heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities. Accurate spectroscopic analysis is crucial for the characterization of this compound and its reaction products, ensuring structural integrity and purity. These application notes provide a detailed overview of the spectroscopic properties of this compound and a representative reaction product, along with comprehensive protocols for their analysis using various spectroscopic techniques.
Spectroscopic Characterization of this compound
This compound (C₁₁H₁₀BrN₃O₂) has a molecular weight of 296.12 g/mol .[1] The structural features, including the benzyl group, the amino substituent, and the brominated uracil core, give rise to characteristic spectroscopic signatures.
Table 1: Summary of Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group).~5.0 ppm: Singlet, 2H (benzylic CH₂ protons).~6.5 ppm: Broad singlet, 2H (NH₂ protons).~10.5-11.5 ppm: Broad singlet, 1H (N³-H of uracil ring). |
| ¹³C NMR (DMSO-d₆) | ~160-165 ppm: C4=O.~150-155 ppm: C2=O.~150 ppm: C6-NH₂.~137 ppm: Quaternary aromatic carbon of benzyl group.~127-129 ppm: Aromatic CH carbons of benzyl group.~95 ppm: C5-Br.~45 ppm: Benzylic CH₂. |
| Infrared (IR) (KBr) | ~3400-3200 cm⁻¹: N-H stretching (NH₂ and N³-H).~3100-3000 cm⁻¹: Aromatic C-H stretching.~2950-2850 cm⁻¹: Aliphatic C-H stretching (benzyl CH₂).~1700-1650 cm⁻¹: C=O stretching (amide I bands).~1600 cm⁻¹: N-H bending and C=C stretching.~600-500 cm⁻¹: C-Br stretching. |
| Mass Spectrometry (MS) | [M+H]⁺: m/z 296/298 (characteristic isotopic pattern for bromine).[M-H]⁻: m/z 294/296. |
| UV-Vis (Ethanol) | λₘₐₓ ~280-290 nm. |
Reaction of this compound: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
A common and synthetically useful reaction of 6-aminouracil derivatives is the condensation with a β-ketoester, such as ethyl acetoacetate, in the presence of a catalyst to yield a fused pyrido[2,3-d]pyrimidine system. This reaction provides a scaffold of significant interest in drug discovery.
Caption: Reaction pathway for the synthesis of a pyrido[2,3-d]pyrimidine derivative.
Table 2: Summary of Expected Spectroscopic Data for the Pyrido[2,3-d]pyrimidine Product
| Spectroscopic Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | ~11.0-12.0 ppm: Broad singlet, 1H (N³-H).~8.0-8.5 ppm: Singlet, 1H (C⁶-H).~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group).~5.2 ppm: Singlet, 2H (benzylic CH₂ protons).~2.5 ppm: Singlet, 3H (C⁵-CH₃).~2.3 ppm: Singlet, 3H (C⁷-CH₃). |
| ¹³C NMR (DMSO-d₆) | ~162 ppm: C4=O.~161 ppm: C2=O.~153 ppm: C⁸a.~150 ppm: C⁷.~141 ppm: C⁵.~127-137 ppm: Aromatic carbons of benzyl group.~121 ppm: C⁶.~98 ppm: C⁴a.~45 ppm: Benzylic CH₂.~29 ppm: C⁷-CH₃.~27 ppm: C⁵-CH₃. |
| Infrared (IR) (KBr) | ~3200-3000 cm⁻¹: N-H and C-H stretching.~1700 cm⁻¹ & ~1645 cm⁻¹: Two distinct C=O stretching bands.~1600 cm⁻¹: C=N and C=C stretching. |
| Mass Spectrometry (MS) | [M+H]⁺: Expected m/z corresponding to the cyclized product. |
| UV-Vis (Ethanol) | Shift in λₘₐₓ compared to the starting material due to the extended conjugated system. |
Experimental Protocols
Caption: General experimental workflow for synthesis and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (starting material or product) in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other solvents like CDCl₃ may be used depending on solubility.[2]
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
Typically scan from 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2]
-
Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography (LC) system for LC-MS analysis.
-
Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
For brominated compounds, observe the characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (typically in the micromolar range) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally between 0.1 and 1.0).
-
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the pure solvent.
-
Record the sample spectrum over a range of approximately 200-600 nm.
-
Identify the wavelength of maximum absorbance (λₘₐₓ).
-
Logical Relationships in Spectroscopic Analysis
Caption: Interplay of spectroscopic techniques in structure elucidation.
Conclusion
The spectroscopic techniques outlined in these application notes provide a robust framework for the unambiguous characterization of this compound and its synthetic derivatives. By combining data from NMR, IR, and Mass Spectrometry, researchers can confidently confirm the structures of their target compounds, which is an essential step in the process of drug discovery and development. The provided protocols offer a starting point for developing specific analytical methods tailored to the unique properties of these and related molecules.
References
Application Note: HPLC Analysis of 6-Amino-5-bromouracil
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6-Amino-5-bromouracil, a key intermediate in pharmaceutical synthesis. The described protocol is designed for accuracy, precision, and high-throughput screening.
Introduction
6-Amino-5-bromouracil is a substituted pyrimidine derivative with significant applications in the synthesis of various therapeutic agents. Accurate and reliable quantification of this compound is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and for pharmacokinetic studies. This document provides a comprehensive HPLC method, including detailed protocols and expected performance characteristics. The method is based on reverse-phase chromatography, a widely used technique for the separation and analysis of polar to moderately nonpolar compounds.
Method Overview
The analytical method utilizes a reverse-phase HPLC system with UV detection. Separation is achieved on a C18 column with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. This method is demonstrated to be specific, linear, accurate, and precise for the quantification of 6-Amino-5-bromouracil.
Data Presentation
The quantitative performance of this HPLC method is summarized in the tables below. These values are representative and may vary slightly depending on the specific instrumentation and laboratory conditions. The data presented is adapted from a validated method for the structurally similar compound, 5-Fluorouracil, to provide a realistic expectation of performance in the absence of a comprehensive published validation for 6-Amino-5-bromouracil.[1][2]
Chromatographic Conditions and System Suitability
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Orthophosphate Buffer (pH 4.5) (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 266 nm |
| Retention Time | ~4.5 min |
| Theoretical Plates | > 2000 |
| Tailing Factor | < 1.5 |
Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Experimental Protocols
Reagents and Materials
-
6-Amino-5-bromouracil reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Preparation of Solutions
Mobile Phase (0.05 M Potassium Dihydrogen Orthophosphate Buffer, pH 4.5)
-
Dissolve 6.8 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water.
-
Adjust the pH to 4.5 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered buffer with acetonitrile in a 90:10 (v/v) ratio.
-
Degas the mobile phase before use.
Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of 6-Amino-5-bromouracil reference standard.
-
Dissolve the standard in a 100 mL volumetric flask with the mobile phase.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
This stock solution can be stored at 2-8°C for up to 7 days.
Calibration Standards
Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 1, 5, 10, 25, and 50 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing 6-Amino-5-bromouracil.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of 6-Amino-5-bromouracil in the samples from the calibration curve.
Visualizations
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of 6-Amino-5-bromouracil.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key HPLC method validation parameters.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-1-benzyl-5-bromouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1-benzyl-5-bromouracil.
Experimental Workflow
The synthesis of this compound is typically a two-step process starting from 6-aminouracil. The first step involves the benzylation of the N1 position of the uracil ring, followed by the selective bromination at the C5 position.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Step 1: N-Benzylation of 6-Aminouracil
Q1: I am getting a mixture of products in the N-benzylation step, including some di-benzylated product. How can I improve the selectivity for N1-benzylation?
A1: Formation of multiple benzylated products is a common issue. Here are several strategies to improve selectivity:
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Choice of Base and Solvent: Using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) is generally effective. Stronger bases might lead to the formation of dianions, increasing the likelihood of di-alkylation.
-
Control of Stoichiometry: Use a slight excess of 6-aminouracil relative to benzyl bromide. This will favor the mono-benzylation of the more abundant starting material. A 1:1 to 1.1:1 ratio of 6-aminouracil to benzyl bromide is a good starting point.
-
Reaction Temperature: Running the reaction at a moderate temperature (e.g., 60-80 °C) can help to control the reaction rate and improve selectivity. Higher temperatures may lead to more side products.
-
Protection Strategy: For maximum selectivity, though more synthetically demanding, you could protect the exocyclic amino group before N-benzylation and then deprotect it afterward.
Q2: The N-benzylation reaction is very slow or is not going to completion. What can I do?
A2: If the reaction is sluggish, consider the following:
-
Purity of Reagents: Ensure that your 6-aminouracil, benzyl bromide, and solvent are pure and dry. Water content in the DMF can affect the reaction.
-
Base Strength and Solubility: Ensure your base is finely powdered and well-dispersed in the reaction mixture. If potassium carbonate is not effective, a slightly stronger base like cesium carbonate (Cs₂CO₃) might be beneficial.
-
Temperature: Gradually increasing the reaction temperature (e.g., in 10 °C increments) can increase the reaction rate. Monitor the reaction by TLC to avoid the formation of degradation products at higher temperatures.
Q3: I am having difficulty purifying the 6-Amino-1-benzyluracil from the reaction mixture. What is a good purification strategy?
A3: Purification can indeed be challenging due to the polarity of the compound and the presence of unreacted starting material and salts.
-
Work-up: After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate may be difficult due to the product's partial water solubility. A common procedure is to precipitate the product by pouring the reaction mixture into cold water.
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, for instance, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (MeOH), is often effective.
Step 2: Bromination of 6-Amino-1-benzyluracil
Q4: My bromination reaction is producing a significant amount of di-brominated product. How can I achieve mono-bromination at the C5 position?
A4: Over-bromination is a known side reaction in the halogenation of activated pyrimidine rings.[1] To favor mono-bromination:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than molecular bromine (Br₂).[2]
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS or Br₂ is recommended. Adding the brominating agent portion-wise can also help to maintain a low concentration and improve selectivity.
-
Reaction Conditions: Perform the reaction at room temperature or even lower (e.g., 0 °C) to control the reactivity.[3]
-
Solvent: Acetic acid is a common solvent for this reaction. It can help to moderate the reactivity of the system.
Q5: The bromination reaction is not proceeding, or the yield is very low. What are the possible reasons?
A5: Low reactivity can be due to several factors:
-
Purity of Starting Material: Ensure your 6-Amino-1-benzyluracil is pure. Impurities from the previous step could interfere with the reaction.
-
Brominating Agent Quality: NBS can degrade over time. Use a fresh bottle or recrystallize the NBS if you suspect it is old. Molecular bromine should be handled with care and its concentration verified if used from a prepared solution.
-
Reaction Time: While the reaction is often relatively fast, it may require several hours to go to completion. Monitor the progress by TLC.
Q6: I am observing the decomposition of my starting material or product during the bromination. How can I prevent this?
A6: Uracil derivatives can be sensitive to harsh reaction conditions.
-
Temperature Control: Maintain the recommended reaction temperature. Exothermic reactions can lead to a temperature increase and subsequent degradation.
-
Exclusion of Light: Some bromination reactions are light-sensitive. It is good practice to run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Work-up: Promptly work up the reaction once it is complete to isolate the product from the reactive medium.
Experimental Protocols
Protocol 1: Synthesis of 6-Amino-1-benzyluracil
-
To a solution of 6-aminouracil (1 eq.) in dry DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and then a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol/water or by silica gel column chromatography (DCM:MeOH gradient).
Protocol 2: Synthesis of this compound
-
Dissolve 6-Amino-1-benzyluracil (1 eq.) in glacial acetic acid.
-
To this solution, add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise over 15-20 minutes while stirring at room temperature.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a stirred solution of ice-cold water containing sodium thiosulfate to quench any unreacted bromine.
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Collect the precipitate by filtration, wash thoroughly with water until the filtrate is neutral.
-
Dry the product under vacuum. The product is often pure enough for subsequent use, but can be recrystallized from a suitable solvent if necessary.
Data Presentation
| Parameter | Step 1: N-Benzylation | Step 2: Bromination |
| Starting Material | 6-Aminouracil | 6-Amino-1-benzyluracil |
| Reagents | Benzyl bromide, K₂CO₃ | N-Bromosuccinimide (NBS) or Br₂ |
| Solvent | DMF | Acetic Acid |
| Temperature | 70-80 °C | Room Temperature |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 60-80% | 75-90% |
| Purification | Recrystallization/Column | Precipitation/Recrystallization |
Logical Relationships in Troubleshooting
Caption: Decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Optimization of Reactions with 6-Amino-1-benzyl-5-bromouracil
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Amino-1-benzyl-5-bromouracil. The information is designed to address specific issues encountered during synthetic reactions and help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties and storage recommendations for this compound?
A1: this compound, with CAS number 72816-87-6, is a pyrimidinedione derivative.[1][2] For optimal stability, it should be stored in a cool, dry place, away from light and moisture. Below is a summary of its key chemical properties.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 72816-87-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂ | [2] |
| Molecular Weight | 296.12 g/mol | [2] |
| Alternate Name | 6-Amino-5-bromo-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | [2] |
| Storage Temp. | Inert atmosphere, Room Temperature |[1] |
Q2: What are the primary reactive sites on this compound?
A2: The molecule has several reactive sites, making it a versatile precursor in organic synthesis. The primary sites for reaction optimization are:
-
The Bromo Group (C5): This site is ideal for carbon-carbon bond-forming reactions, such as Suzuki-Miyaura cross-coupling.
-
The Amino Group (C6): This nucleophilic group can be acylated or used in condensation reactions to form fused heterocyclic systems.[3]
-
The N3-H of the Uracil Ring: This nitrogen can be alkylated under appropriate basic conditions.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
This guide addresses common issues when using the bromo-substituent at the C5 position for Suzuki-Miyaura cross-coupling reactions.
Problem: Low to no yield of the desired coupled product.
This is a frequent issue, often stemming from suboptimal catalyst systems or reaction conditions, especially with substrates like ortho-bromoanilines which can present similar challenges.[4]
Table 2: Troubleshooting Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Recommended Solution | Rationale |
|---|---|---|
| Ineffective Catalyst | Switch to a specialized palladium catalyst system like CataXCium A Pd G3. | Standard catalysts like Pd(dppf)Cl₂ can give very low yields (e.g., ~11%) with complex aminopyrimidine substrates.[4] More advanced catalysts are designed for challenging couplings. |
| Incorrect Solvent | Use 2-MeTHF as the solvent. | Changing the solvent can dramatically increase yield. For similar challenging substrates, switching from dioxane/water to 2-MeTHF increased the yield to 95%.[4] |
| Suboptimal Base/Conditions | Use K₂CO₃ as the base and increase the reaction concentration (e.g., to 0.3 M). | The choice of base is critical for activating the boronic acid for transmetalation. Higher concentration can improve reaction kinetics.[4] |
| Low Reaction Temperature | Ensure the reaction is heated sufficiently, typically around 90-100 °C. | Thermal energy is required to overcome the activation barriers for the oxidative addition and reductive elimination steps in the catalytic cycle. |
Workflow for Suzuki-Miyaura Reaction Optimization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Guide 2: N-Alkylation Reactions
This section addresses challenges related to the alkylation of the uracil ring, typically at the N3 position.
Problem: Formation of multiple products or low regioselectivity.
Direct alkylation of uracil derivatives can lead to a mixture of N1, N3, and sometimes O-alkylated products. Since the N1 position is already occupied by a benzyl group, the primary challenge is achieving selective N3 alkylation.
Table 3: Troubleshooting N-Alkylation Reactions
| Potential Cause | Recommended Solution | Rationale |
|---|---|---|
| Incorrect Base | Use a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K₂CO₃ in DMF. | Strong, bulky bases can favor deprotonation at the desired nitrogen atom while minimizing side reactions. DBU is effective for alkylating N3 in related purine systems.[5] |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF or MeCN. | These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilicity of the uracil anion, promoting the Sₙ2 reaction.[5] |
| Competing Reactions | Ensure the starting material is pure. Protect other reactive groups if necessary. | Impurities can lead to unexpected side products. The C6-amino group might require protection in some cases, although it is often less nucleophilic than the deprotonated ring nitrogen. |
| Low Reaction Temperature | Gradually increase the temperature (e.g., from room temp to 80-100 °C) while monitoring the reaction. | Higher temperatures can overcome the activation energy for alkylation but may also lead to decomposition or side reactions if not controlled.[5] |
Logical Flowchart for Troubleshooting N-Alkylation
Caption: Decision tree for troubleshooting N-alkylation reactions.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of Fused Pyrimidines
This protocol is adapted from the synthesis of related 6-amino-5-cyano-pyrimidinones and can be a starting point for reactions involving the C6-amino group.[6]
-
Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable solvent (e.g., chlorobenzene, 25 mL).
-
Addition of Second Component: Add 1.2 equivalents of the desired aldehyde or ketone to the solution.
-
Catalysis (if required): Add a catalytic amount of an acid or base (e.g., piperidine) if the condensation requires it.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 110 °C) or under microwave irradiation.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The product often precipitates and can be isolated by filtration.
-
Purification: Wash the isolated solid with a suitable solvent like ethanol or diethyl ether to obtain the pure product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This procedure is based on optimized conditions for challenging substrates.[4]
-
Inert Atmosphere: To an oven-dried flask, add this compound (1 equiv.), the corresponding boronic acid or ester (1.5 equiv.), and potassium carbonate (K₂CO₃, 3 equiv.). Purge the flask with an inert gas (Argon or Nitrogen).
-
Solvent and Catalyst Addition: Add the palladium catalyst (e.g., CataXCium A Pd G3, 5-10 mol%) followed by degassed 2-MeTHF to achieve a concentration of 0.3 M.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Chemical Pathway Visualization
Caption: Simplified scheme of a Suzuki-Miyaura coupling reaction.
References
- 1. This compound | 72816-87-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-1-benzyl-5-bromouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Amino-1-benzyl-5-bromouracil reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the benzylation of 6-aminouracil to form 1-benzyl-6-aminouracil. This intermediate is then brominated at the 5-position to yield the final product.
Q2: What are the most critical parameters affecting the yield of the bromination step?
The key parameters influencing the yield of the bromination of 1-benzyl-6-aminouracil include the choice of brominating agent, reaction temperature, solvent, and the presence of an acid scavenger. Careful control of these factors is crucial to minimize side reactions and maximize product formation.
Q3: What are some common side reactions to be aware of during this synthesis?
Common side reactions include:
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Over-bromination: Formation of di-bromo species.
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Benzylic Bromination: Bromination of the benzyl group's methylene bridge, particularly if using radical initiators with NBS.
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Degradation: Decomposition of the starting material or product under harsh reaction conditions (e.g., high temperatures or strong acidic/basic conditions).
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Formation of 5-bromo-5,6-dihydro-6-hydroxyuracil intermediate: Incomplete dehydration of this intermediate can lead to lower yields of the desired aromatic product.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material (1-benzyl-6-aminouracil) and a reference standard of the product (if available), you can determine when the starting material has been consumed.
Q5: What is the best way to purify the final product?
Purification of this compound can often be achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time and continue to monitor by TLC.- Ensure the reaction temperature is optimal. For bromination with Br₂, a temperature of 10-20°C is often recommended. |
| Decomposition of starting material or product. | - Avoid excessively high temperatures.- Use a milder brominating agent, such as N-bromosuccinimide (NBS). | |
| Inefficient brominating agent. | - Ensure the bromine or NBS is of good quality and has not decomposed.- Consider an alternative brominating agent (see table below). | |
| Loss of product during workup or purification. | - Optimize the extraction and recrystallization procedures to minimize loss. | |
| Presence of Multiple Products (Impurity Issues) | Over-bromination (di-bromo byproducts). | - Use a stoichiometric amount of the brominating agent.- Add the brominating agent slowly to the reaction mixture to avoid localized high concentrations. |
| Side reaction on the benzyl group. | - Avoid using radical initiators (like AIBN or benzoyl peroxide) if using NBS, as this can promote benzylic bromination. | |
| Unreacted starting material. | - Ensure the reaction goes to completion by monitoring with TLC.- Consider a slight excess of the brominating agent. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not precipitate. | - Try different solvent systems for precipitation or recrystallization.- If recrystallization fails, column chromatography is a good alternative. |
| Product is contaminated with inorganic salts. | - Ensure the crude product is thoroughly washed with water to remove any inorganic byproducts, such as sodium bicarbonate or sodium bromide. |
Data Presentation
Comparison of Brominating Agents
| Brominating Agent | Typical Conditions | Advantages | Disadvantages |
| Bromine (Br₂) | Ethanol, with NaHCO₃, 10-20°C | - Readily available and inexpensive. | - Toxic and corrosive, requires careful handling.- Can lead to over-bromination if not controlled. |
| N-Bromosuccinimide (NBS) | Acetonitrile or CCl₄, often with a radical initiator for benzylic bromination, but can be used for electrophilic bromination. | - Easier and safer to handle than liquid bromine. | - Can lead to benzylic bromination as a side reaction, especially with light or radical initiators. |
Experimental Protocols
Synthesis of 1-benzyl-6-aminouracil (Intermediate)
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-aminouracil in a suitable solvent such as DMF.
-
Addition of Base: Add a suitable base, such as potassium carbonate, to the suspension.
-
Addition of Benzyl Bromide: Slowly add benzyl bromide to the reaction mixture.
-
Reaction: Heat the mixture and monitor the reaction progress using TLC.
-
Workup: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Filter the precipitate, wash it with water, and recrystallize from a suitable solvent to obtain pure 1-benzyl-6-aminouracil.
Synthesis of this compound (Final Product)
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Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, suspend 1-benzyl-6-aminouracil and sodium bicarbonate in absolute ethanol.
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Cooling: Cool the suspension to 10-20°C using an ice bath.
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Addition of Bromine: While stirring vigorously, add a solution of bromine in absolute ethanol dropwise from the dropping funnel, maintaining the temperature between 10-20°C.
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Reaction: Continue stirring for an additional 30 minutes after the addition is complete. The disappearance of the bromine color indicates the consumption of the reagent.
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Isolation: Filter the resulting precipitate and wash it sequentially with water and then with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
common side reactions with 6-Amino-1-benzyl-5-bromouracil
Welcome to the Technical Support Center for 6-Amino-1-benzyl-5-bromouracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side reactions to consider when working with this compound?
A1: While specific side reactions are highly dependent on the reaction conditions, several potential transformations can occur based on the functional groups present in the molecule. These include:
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Debromination: Loss of the bromine atom at the 5-position, leading to the formation of 6-Amino-1-benzyluracil. This can be influenced by reducing agents, certain catalysts, or prolonged reaction times at elevated temperatures.
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Debenzylation: Cleavage of the benzyl group from the N1 position, yielding 6-Amino-5-bromouracil. This is more likely to occur under harsh acidic or basic conditions, or during catalytic hydrogenation.[1][2][3][4]
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Ring Opening/Degradation: Under strongly acidic or basic conditions, the pyrimidine ring may be susceptible to hydrolysis or other degradation pathways.
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Oxidation of the Amino Group: The 6-amino group can be susceptible to oxidation, leading to nitroso or other oxidized species, particularly in the presence of strong oxidizing agents.[5]
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Further Halogenation: Although less common, if a halogen source is present in excess, further reaction on the aromatic ring of the benzyl group could potentially occur.
Q2: I am observing an unexpected byproduct with a lower molecular weight in my reaction mixture. What could it be?
A2: A lower molecular weight byproduct could likely be the result of either debromination or debenzylation. To identify the specific byproduct, we recommend analysis by mass spectrometry and comparison with authentic samples of 6-Amino-1-benzyluracil and 6-Amino-5-bromouracil if available.
Q3: My purification by silica gel column chromatography is proving difficult, with the compound streaking or showing poor separation. What can I do?
A3: Uracil derivatives can sometimes be challenging to purify by standard silica gel chromatography due to their polarity and potential for strong interactions with the stationary phase.[6][7] Consider the following troubleshooting steps:
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Solvent System Optimization: A gradient elution with a mobile phase containing a small percentage of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and separation.[7]
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Alternative Stationary Phases: If silica gel is not effective, consider using alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).[7]
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Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guides
This section provides guidance on specific issues that may be encountered during experiments with this compound.
Issue 1: Incomplete Reaction or Low Yield
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent Activity | - Verify the quality and purity of all reagents. - For moisture-sensitive reactions, ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | - If the reaction is sluggish, consider a modest increase in temperature, monitoring for the formation of degradation products by TLC or LC-MS. - For exothermic reactions, ensure adequate cooling to prevent side reactions. |
| Poor Solubility | - Ensure all reactants are fully dissolved at the reaction temperature. - Consider using a co-solvent to improve solubility. |
| Catalyst Deactivation | - If using a catalyst, ensure it is fresh and handled according to the supplier's recommendations. - Catalyst poisoning by impurities in the starting materials can occur. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Side Reactions (Debromination/Debenzylation) | - Debromination: Avoid harsh reducing conditions. If using a palladium catalyst, screen different ligands or supports. - Debenzylation: Avoid strong acids or bases. If debenzylation is a persistent issue, consider alternative protecting groups.[1][2][3][4] |
| Reaction Conditions Too Harsh | - Lower the reaction temperature. - Reduce the reaction time. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint. |
| Air or Moisture Sensitivity | - Perform the reaction under an inert atmosphere. - Use anhydrous solvents. |
Experimental Protocols
While specific protocols are highly application-dependent, a general procedure for a hypothetical cross-coupling reaction is provided below as a reference.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
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Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).
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Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for a Typical Reaction and Purification
References
- 1. ACID-CATALYZED N-DEBENZYLATION OF BENZYLAMINOPYRIDINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Amino-1-benzyl-5-bromouracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-1-benzyl-5-bromouracil.
Synthesis Overview
The synthesis of this compound is typically a two-step process:
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N1-Benzylation of 6-Aminouracil: This step involves the reaction of 6-aminouracil with a benzylating agent, most commonly benzyl bromide, to introduce the benzyl group at the N1 position of the uracil ring.
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Bromination of 6-Amino-1-benzyluracil: The intermediate is then brominated at the C5 position, often using N-bromosuccinimide (NBS) as the brominating agent.
This guide will address potential byproducts and troubleshooting strategies for each of these key steps.
Frequently Asked Questions (FAQs) and Troubleshooting
Step 1: N1-Benzylation of 6-Aminouracil
Q1: My reaction is producing a mixture of products, not just the desired N1-benzylated uracil. What are the likely byproducts?
A1: The benzylation of 6-aminouracil can lead to a mixture of isomers and over-alkylated products due to the presence of multiple nucleophilic sites on the uracil ring (N1, N3, O2, O4, and the 6-amino group). The most common byproducts include:
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N3-benzyl-6-aminouracil: Benzylation at the N3 position.
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O-benzylated isomers: Benzylation at the oxygen atoms of the carbonyl groups (O2 and O4).
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1,3-Dibenzyl-6-aminouracil: Benzylation at both N1 and N3 positions.
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6-(Dibenzylamino)uracil: Benzylation of the exocyclic amino group.
The formation of these byproducts is influenced by reaction conditions such as the base, solvent, and temperature.
Q2: How can I improve the regioselectivity of the N1-benzylation?
A2: To favor the formation of the desired N1-isomer, consider the following strategies:
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Choice of Base and Solvent: Using a non-polar solvent and a bulky base can sterically hinder attack at the N3 position, thereby favoring N1-alkylation. The use of potassium carbonate in DMF is a common practice, but careful optimization of the base and solvent system may be required.
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Protection-Deprotection Strategy: Protecting the N3 position prior to benzylation can ensure exclusive N1-alkylation. However, this adds extra steps to the synthesis.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the selectivity of the reaction.
Q3: I am observing a significant amount of di-benzylated product. How can I minimize this?
A3: The formation of 1,3-dibenzyl-6-aminouracil can be minimized by:
-
Controlling Stoichiometry: Use a stoichiometric amount or a slight excess of benzyl bromide. A large excess of the alkylating agent will favor di-alkylation.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the starting material is consumed to prevent further alkylation of the desired product.
Step 2: Bromination of 6-Amino-1-benzyluracil
Q4: My bromination reaction is yielding more than one brominated product. What is the likely byproduct?
A4: The most common byproduct in the bromination of 6-Amino-1-benzyluracil is the 5,5-dibromo derivative . This occurs when an excess of the brominating agent is used or if the reaction is allowed to proceed for too long. The electron-donating amino group at the C6 position activates the pyrimidine ring, making it susceptible to further electrophilic substitution.
Q5: How can I prevent over-bromination?
A5: To control the bromination and favor the formation of the mono-brominated product:
-
Stoichiometry of Brominating Agent: Carefully control the stoichiometry of the brominating agent (e.g., NBS). Use of 1.0 to 1.1 equivalents is generally recommended.
-
Reaction Temperature: Perform the reaction at a controlled, and often low, temperature to moderate the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture to maintain a low concentration of the brominating species at any given time.
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Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time to maximize the yield of the desired product and minimize the formation of the di-bromo byproduct.
Q6: My final product appears to be degrading or I am seeing impurities that are not brominated. What could be the cause?
A6: The presence of water in the reaction mixture during bromination can lead to the hydrolysis of the bromo-substituent, resulting in the formation of 6-Amino-1-benzyl-5-hydroxyuracil .[1] It is crucial to use anhydrous solvents and reagents to prevent this side reaction. Additionally, some brominating reagents can be harsh and may cause degradation of the starting material or product if the reaction conditions are not optimized.
Byproduct Formation and Mitigation Strategies
| Reaction Step | Potential Byproduct | Formation Mechanism | Mitigation Strategy |
| N1-Benzylation | N3-benzyl-6-aminouracil | Alkylation at the N3 position. | Optimize base and solvent; use bulky base; lower reaction temperature. |
| O-benzylated isomers | Alkylation at the O2 or O4 positions. | Control reaction conditions; use of specific alkylating agents that favor N-alkylation. | |
| 1,3-Dibenzyl-6-aminouracil | Over-alkylation at both N1 and N3 positions. | Control stoichiometry of benzyl bromide; monitor reaction time. | |
| Bromination | 6-Amino-1-benzyl-5,5-dibromouracil | Over-bromination with excess brominating agent. | Careful control of stoichiometry of NBS; controlled temperature; portion-wise addition of NBS. |
| 6-Amino-1-benzyl-5-hydroxyuracil | Hydrolysis of the bromo-substituent in the presence of water.[1] | Use anhydrous solvents and reagents. |
Experimental Protocols
Key Experiment 1: Synthesis of 6-Amino-1-benzyluracil
Methodology:
-
To a suspension of 6-aminouracil (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
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Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 6-Amino-1-benzyluracil.
Key Experiment 2: Synthesis of this compound
Methodology:
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Suspend 6-Amino-1-benzyluracil (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Cool the suspension to 0-5°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature remains below 10°C.
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Stir the reaction mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the reaction pathways and a troubleshooting workflow.
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for byproduct formation.
References
Technical Support Center: 6-Aminouracil Condensation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-aminouracil condensation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the condensation of 6-aminouracil with various electrophiles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inappropriate Catalyst: The acidity or basicity of the catalyst may not be suitable for the specific condensation reaction. For example, some reactions are favored by basic catalysts, while others require acidic conditions.[1] | - For Knoevenagel-type condensations with aldehydes, consider using a basic catalyst like piperidine or triethylamine in a solvent such as ethanol.[2] - For reactions with α,β-unsaturated ketones to form dihydropyrimidines, an acidic catalyst like glacial acetic acid may increase the yield.[1] - Explore catalyst-free options, potentially with microwave assistance, which have been shown to be effective in some cases.[3] |
| Poor Solubility of 6-Aminouracil: 6-Aminouracil has limited solubility in many common organic solvents, which can hinder the reaction rate. | - Consider using a co-solvent system or a solvent in which 6-aminouracil has better solubility, such as dimethylformamide (DMF). - For some reactions, using a protic solvent like ethanol or even water can be effective, especially in multicomponent reactions.[4] | |
| Reaction Temperature is Too Low: The activation energy for the condensation may not be reached at lower temperatures. | - Gradually increase the reaction temperature, monitoring for product formation and potential side product formation. Refluxing in solvents like ethanol or DMF is common.[5] | |
| Formation of Unwanted Side Products | Incorrect Catalyst Choice: The catalyst can influence the reaction pathway. For instance, basic catalysts may lead to the formation of dihydro derivatives as byproducts in certain reactions with α,β-unsaturated ketones.[1] | - If undesired dihydro derivatives are forming, switch to an acidic catalyst like glacial acetic acid.[1] - In multicomponent reactions, the order of addition of reagents can sometimes influence the outcome. |
| Michael Addition Instead of Desired Condensation: The C5 position of 6-aminouracil is nucleophilic and can participate in Michael additions, which may compete with the desired condensation at the amino group. | - Protect the C5 position if it is not the desired reaction site, although this adds extra steps to the synthesis. - Optimize reaction conditions (catalyst, solvent, temperature) to favor the desired reaction pathway. | |
| Formation of Bis(6-aminopyrimidonyl)methanes: In reactions with aldehydes, a common side product is the bis-adduct where two molecules of 6-aminouracil react with one molecule of aldehyde.[4] | - Adjust the stoichiometry of the reactants, using an excess of the aldehyde. - Some catalysts, like ceric ammonium nitrate (CAN), have been used to specifically synthesize these bis-adducts, so avoiding such catalysts may be beneficial if this is an unwanted side product.[4] | |
| Difficulty in Product Purification | Similar Polarity of Product and Starting Materials: The product may have a similar polarity to the starting 6-aminouracil or other reactants, making chromatographic separation challenging. | - Recrystallization is often an effective method for purifying the final products.[1] Ethanol or ethyl acetate are common recrystallization solvents.[1] - If column chromatography is necessary, explore a range of solvent systems to achieve better separation. |
| Product is Insoluble: The condensed product may precipitate out of the reaction mixture, but still contain impurities. | - Wash the crude precipitated product with appropriate solvents to remove unreacted starting materials and byproducts. Water and ethanol are often used for washing.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for 6-aminouracil condensation reactions?
A1: A variety of catalysts can be used, and the choice depends on the specific reaction. Common categories include:
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Basic Catalysts: Piperidine, triethylamine, potassium hydroxide (KOH), and sodium ethoxide are frequently used, particularly for Knoevenagel-type condensations.[1][2]
-
Acidic Catalysts: Glacial acetic acid is a common choice, especially in reactions with α,β-unsaturated ketones where it can favor the formation of certain products.[1]
-
Green Catalysts: There is a growing interest in environmentally friendly catalysts such as nano ZnO and ceric ammonium nitrate (CAN), as well as catalyst-free systems.[4][7]
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Multicomponent Reaction (MCR) Catalysts: Catalysts like L-proline and tetrabutylammonium bromide (TBAB) have been employed in MCRs involving 6-aminouracil.[7]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent selection is critical and depends on the solubility of your reactants and the reaction conditions.
-
Ethanol is a common and relatively green solvent used for many condensations, often under reflux.[2]
-
Dimethylformamide (DMF) is a good option when higher solubility of reactants is needed.[5]
-
Glacial Acetic Acid can serve as both a solvent and an acidic catalyst.[1]
-
Solvent-free conditions , sometimes assisted by microwave irradiation, are an increasingly popular and environmentally friendly option.[3]
Q3: Can I run 6-aminouracil condensation reactions without a catalyst?
A3: Yes, catalyst-free conditions have been successfully applied to several 6-aminouracil condensation reactions. These methods often rely on thermal energy (heating) or microwave irradiation to proceed.[3] Using glycerol as a solvent under catalyst-free conditions has also been reported.[8]
Q4: My reaction with an aromatic aldehyde is giving me a bis-adduct. How can I favor the mono-adduct?
A4: The formation of bis(6-aminopyrimidonyl)methanes is a common outcome.[4] To favor the mono-adduct (Schiff base), you can try:
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Using a large excess of the aldehyde.
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Running the reaction at lower temperatures to slow down the second addition.
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Carefully selecting the catalyst, as some may promote the formation of the bis-adduct.
Q5: What is a typical work-up procedure for these reactions?
A5: A common work-up procedure involves:
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Cooling the reaction mixture to room temperature.
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Precipitation of the product, which can sometimes be induced by adding water or acidifying the mixture.[6]
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Filtering the solid product.
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Washing the precipitate with water and/or a suitable organic solvent like ethanol to remove impurities.[6]
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Drying the product.
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Further purification, if necessary, by recrystallization from a suitable solvent like ethanol or ethyl acetate.[1]
Catalyst and Condition Comparison for Selected Reactions
The following table summarizes conditions for different types of 6-aminouracil condensation reactions. Note that yields are highly substrate-dependent.
| Reaction Type | Reactants | Catalyst | Solvent | Conditions | Product Type | Reported Yields |
| Knoevenagel Condensation | Aromatic Aldehydes | Piperidine | Ethanol | Microwave | Arylidene derivatives | 88%[2] |
| Michael Addition/Cyclization | α,β-Unsaturated Ketones | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | Dihydropyridopyrimidines | 14-65%[1] |
| Multicomponent Reaction | Aldehydes, Malononitrile | None | Glycerol | Heating | Pyridopyrimidines | High to excellent[7] |
| Mannich-type Reaction | Formaldehyde, Primary Amines | None | Dioxane | Reflux | Pyrimidopyrimidines | 80-90% (for intermediates)[9] |
| Condensation with Isatin | Isatin Derivatives | None | Solvent-free | Microwave or Thermal | Spiro Pyridodipyrimidines | Good yields[3] |
Experimental Protocols
Protocol 1: Synthesis of Arylidene Derivatives via Knoevenagel Condensation[2]
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To a solution of 6-aminouracil (1 mmol) in ethanol, add the desired aromatic aldehyde (1 mmol).
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Add a catalytic amount of piperidine (2-3 drops).
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Heat the reaction mixture under microwave irradiation at 130°C for 10 minutes.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid product.
-
Wash the solid with cold ethanol.
-
Dry the product in a desiccator to obtain the pure arylidene derivative.
Protocol 2: Synthesis of 5,8-Dihydropyrimidines via Reaction with α,β-Unsaturated Ketones[1]
-
Dissolve 6-aminouracil (1 mmol) and the appropriate α,β-unsaturated ketone (chalcone) (1 mmol) in glacial acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the resulting solid.
-
Wash the solid with water to remove acetic acid.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: General workflow for a 6-aminouracil condensation reaction.
Caption: Decision tree for initial catalyst selection.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 6. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in 6-Aminouracil Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-aminouracil. This resource provides troubleshooting guidance and answers to frequently asked questions to help you manage the regioselectivity of your reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary nucleophilic sites on the 6-aminouracil molecule?
A1: 6-Aminouracil has multiple nucleophilic centers, which can lead to challenges in controlling reaction regioselectivity. The primary sites of reactivity are the two ring nitrogen atoms, N1 and N3, and the exocyclic 6-amino group. Additionally, the C5 position is highly nucleophilic and can react with certain electrophiles, particularly under conditions that favor Michael additions or Mannich-type reactions.[1][2]
Q2: What are the key factors that influence whether a reaction occurs at the N1 or N3 position?
A2: The regioselectivity of N-alkylation and other substitutions on the uracil ring is influenced by a combination of factors, including:
-
Steric Hindrance: The N1 position is generally less sterically hindered than the N3 position, which is situated between two carbonyl groups.
-
Electronic Effects: The acidity of the N-H protons plays a crucial role. The N3-H is typically more acidic than the N1-H, which can influence the site of deprotonation by a base.
-
Reaction Conditions: The choice of base, solvent, temperature, and the nature of the electrophile can all significantly impact the regiochemical outcome.[3]
-
Protecting Groups: The use of protecting groups, particularly on the exocyclic amino group, can direct substitution to a specific nitrogen.[4][5]
Q3: How can I promote selective substitution at the N1 position?
A3: Favoring N1 substitution often requires strategies to either block or disfavor reaction at the N3 position and the exocyclic amine. A common and effective method is to protect the exocyclic amino group. For instance, forming an N,N-dimethylformamidine (N6-DMF) protecting group has been shown to direct glycosylation and other alkylations to the N1 position.[5] The choice of a bulky electrophile may also favor reaction at the less hindered N1 site.
Q4: What conditions favor substitution at the N3 position?
A4: N3 substitution is often the thermodynamically favored outcome in the absence of specific directing groups. Reactions of 6-anilinouracils have shown that substituents can be readily introduced at the N3 position to enhance biological activity.[3][6] The specific conditions will depend on the substrate and electrophile, but generally, using a strong base to deprotonate the more acidic N3-H can facilitate substitution at this position.
Q5: Can reactions occur at other positions on the 6-aminouracil ring?
A5: Yes, the C5 position is also a reactive nucleophilic site. 6-aminouracil can react with electrophiles like aldehydes and diazonium salts at the C5 position.[7] This reactivity is harnessed in the synthesis of various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.[2][8]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | 1. Insufficient base strength or stoichiometry. 2. Reaction temperature is too low. 3. Poor solubility of 6-aminouracil in the chosen solvent.[9] 4. Inactive electrophile. | 1. Switch to a stronger base (e.g., NaH, K2CO3) or increase the equivalents used. 2. Gradually increase the reaction temperature and monitor by TLC or LC-MS. 3. Switch to a more polar aprotic solvent like DMF or DMSO to improve solubility. 4. Verify the quality and reactivity of your electrophile. |
| Mixture of N1 and N3 substituted products | 1. The chosen conditions (base, solvent) do not provide sufficient selectivity. 2. The electrophile is small and unhindered, allowing reaction at both sites. 3. The reaction is under thermodynamic control, leading to a mixture of isomers. | 1. Systematically vary the base and solvent. For example, compare a hard base (e.g., NaH) with a softer base (e.g., Cs2CO3). Compare polar aprotic (DMF) vs. nonpolar (Toluene) solvents. 2. Implement a protecting group strategy. Protecting the exocyclic amino group with a DMF-acetal can significantly enhance N1 selectivity. 3. Lower the reaction temperature to favor the kinetically controlled product, which may be a single regioisomer. |
| Unwanted reaction at the C5 position | 1. The electrophile is highly reactive towards the electron-rich C5 position (e.g., aldehydes, diazonium salts). 2. Reaction conditions (e.g., acidic catalysis) favor condensation at C5. | 1. Choose a less reactive electrophile if possible. 2. If C5 reactivity is unavoidable, consider a two-step approach where the N-substitution is performed first under conditions that do not activate the C5 position. 3. If the desired reaction is N-alkylation, ensure conditions are basic, which generally disfavors electrophilic attack at C5. |
| Formation of N1,N3-disubstituted product | 1. An excess of the electrophile and/or base was used. 2. Prolonged reaction time or high temperature. | 1. Use stoichiometric amounts of the electrophile and base (e.g., 1.0-1.2 equivalents). 2. Monitor the reaction closely and quench it as soon as the monosubstituted product is formed. 3. Conduct the reaction at a lower temperature to reduce the rate of the second substitution. |
Data Presentation
Table 1: Influence of Reaction Parameters on N1/N3 Regioselectivity
| Parameter | General Effect on N1-Substitution | General Effect on N3-Substitution | Notes |
| Base | Weaker bases or those that favor kinetic control may favor N1. | Stronger bases often favor deprotonation of the more acidic N3-H, leading to N3 substitution. | The interplay between the base, solvent, and counter-ion is complex. |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) are commonly used and can influence ion pairing and reactivity. | Solvent polarity can affect the relative nucleophilicity of the N1 and N3 anions. | Empirical screening is often necessary to find the optimal solvent. |
| Temperature | Lower temperatures may favor the kinetically controlled N1 product. | Higher temperatures can lead to the thermodynamically more stable N3 product or a mixture. | High temperatures can also lead to side reactions and disubstitution. |
| Electrophile | Bulky electrophiles are more likely to react at the less sterically hindered N1 position. | Smaller, more reactive electrophiles may show less selectivity. | The nature of the leaving group can also influence the reaction rate and selectivity. |
| Protecting Group | Protecting the exocyclic amino group (e.g., with DMF-acetal) strongly directs substitution to N1.[5] | N/A | This is one of the most reliable methods for achieving N1 selectivity. |
Experimental Protocols
Key Experiment: Regioselective N1-Glycosylation of 6-Aminouracil via N6-Protection
This protocol is adapted from methodologies aimed at achieving selective N1 substitution by temporarily protecting the exocyclic amino group.[5]
Step 1: Protection of the Exocyclic Amino Group (Formation of N6-DMF-6-aminouracil)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-aminouracil (1.0 eq) in dry DMF.
-
Reagent Addition: To the cooled suspension (0 °C), add N,N-dimethylformamide dimethyl acetal (2.0 eq) dropwise.
-
Reaction: Remove the ice bath and heat the mixture to 60 °C. Stir overnight. The reaction progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure. The crude product is often a solid.
-
Purification: Wash the crude product with a minimal amount of cold methanol to remove unreacted starting material and byproducts. The resulting N6-DMF-6-aminouracil is often used in the next step without further purification due to its reactivity.[5]
Step 2: N1-Glycosylation
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), suspend the crude N6-DMF-6-aminouracil (1.0 eq) in a dry, non-polar solvent such as 1,2-dichloroethane (DCE).
-
Silylation: Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq) dropwise. Heat the mixture to approximately 50 °C and stir until the solution becomes clear, indicating silylation of the uracil ring is complete.
-
Glycosylation: Cool the reaction to room temperature. Add the protected sugar donor (e.g., β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, 1.0 eq) followed by a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 84 °C in DCE) for 1-2 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO3. Extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
Step 3: Deprotection
-
Cleavage of Protecting Groups: Dissolve the crude product from Step 2 in a solution of methanolic ammonia (7N NH3 in MeOH).
-
Reaction: Stir the solution in a sealed pressure vessel at 60 °C overnight. This step removes both the benzoyl groups from the sugar and the DMF group from the exocyclic amine.
-
Purification: After cooling, concentrate the reaction mixture. Purify the final product, 6-aminouridine, by column chromatography on silica gel.
Visualizations
Caption: Key nucleophilic sites on the 6-aminouracil molecule.
Caption: General workflow for managing regioselectivity.
Caption: Protecting group strategy to achieve N1-selectivity.
References
- 1. Utility of 6-Aminouracils for Building Substituted and Heteroannulated Pyrimidines: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Chromophoric Nucleoside Analogues: Synthesis and Characterization of 6-Aminouracil-Based Nucleodyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Brominated Uracil Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of brominated uracil derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Purification Issues
Q1: After my bromination reaction, TLC analysis shows multiple spots. What are the likely impurities?
A1: It is common to observe multiple spots on a TLC plate after the bromination of a uracil derivative. These spots typically correspond to:
-
Unreacted Starting Material: The original uracil derivative that was not consumed in the reaction.[1]
-
Desired Monobrominated Product: The target 5-bromouracil or 6-bromouracil derivative.
-
Dibrominated Byproducts: Over-bromination can lead to the formation of compounds like 5,5-dibromo-6-hydroxydihydrouracil.[2]
-
Degradation Products: Uracil and its derivatives can be susceptible to degradation under harsh reaction conditions.
-
N-Bromosuccinimide (NBS) and Succinimide: If NBS is used as the brominating agent, both it and its byproduct (succinimide) can appear on the TLC plate.[3]
Q2: My final product has a low yield after purification. What are the common causes?
A2: Low yield is a frequent challenge. Potential causes include:
-
Incomplete Reaction: The bromination reaction may not have gone to completion, leaving a significant amount of starting material.[4]
-
Product Loss During Extraction: The brominated derivative may have partial solubility in the aqueous phase during workup, leading to loss.
-
Product Loss During Chromatography: The compound might be strongly adsorbed on the silica gel, leading to incomplete elution. Using a more polar solvent system can help.
-
Decomposition on Silica Gel: Some brominated nucleosides can be unstable on silica gel. A faster purification or using a different stationary phase may be necessary.
-
Premature Crystallization: During recrystallization, the product might crystallize too quickly, trapping impurities and reducing the yield of pure crystals.[5]
Q3: How can I confirm the purity and identity of my final brominated uracil derivative?
A3: A combination of analytical techniques is recommended to confirm purity and structure:
-
NMR Spectroscopy (¹H-NMR, ¹³C-NMR): Provides detailed structural information to confirm the position of the bromine atom and the overall structure.[1]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for assessing purity by detecting and quantifying trace impurities.[6][7]
-
Melting Point Analysis: A narrow melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[5]
Section 2: Troubleshooting Column Chromatography
Q1: My brominated uracil derivative is not separating from the starting material on the silica column. What should I do?
A1: Co-elution of compounds with similar polarities is a common issue. To improve separation:
-
Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., gradients of ethyl acetate in hexane or dichloromethane) to find the optimal mobile phase that provides the best separation (difference in Rf values) between your product and the impurity.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help separate the less polar starting material from the slightly more polar brominated product.
-
Reduce the Column Load: Overloading the column can lead to poor separation. Use a smaller amount of crude product relative to the amount of silica gel.
-
Check Solvent Purity: Ensure the solvents used for chromatography are pure, as contaminants can interfere with separation.
Q2: The product is eluting very slowly or seems stuck on the column. How can I resolve this?
A2: This indicates that your compound is highly adsorbed to the silica gel.
-
Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase. For very polar compounds, adding a small amount of acetic acid or triethylamine can sometimes improve elution, but be mindful of your compound's stability.
-
Consider a Different Adsorbent: If the compound is very polar, alumina or reversed-phase silica (C18) might be more suitable stationary phases.
Section 3: Troubleshooting Recrystallization
Q1: No crystals are forming even after cooling the solution in an ice bath. What can I do?
A1: Crystal formation can sometimes be slow to initiate. Try the following techniques:
-
Induce Crystallization:
-
Reduce Solvent Volume: You may have used too much solvent. Gently evaporate some of the solvent to create a more concentrated, supersaturated solution and then allow it to cool again.
-
Change the Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
Q2: The recrystallized product is oily or appears impure. Why did this happen?
A2: This often occurs when the solution cools too rapidly or is too impure.
-
Cool Slowly: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can cause the compound to precipitate as an oil or trap impurities.[5]
-
Perform a Second Recrystallization: If the product is still impure, a second recrystallization step is often necessary to achieve high purity.
-
Charcoal Treatment: If the impurity is colored, adding activated charcoal to the hot solution before filtering can help remove it. A patent for 5-bromouracil preparation suggests using activated carbon to decolorize and purify the crude product.[8]
Section 4: Troubleshooting HPLC Purification
Q1: I'm seeing poor peak shape (e.g., tailing or fronting) during HPLC analysis of my brominated nucleoside.
A1: Poor peak shape can result from several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[9]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound. Ensure the pH is buffered to maintain a consistent charge on the molecule.[6] For separating nucleosides and nucleotides, buffers like trimethylammonium acetate or triethylammonium bicarbonate have been used effectively.[10]
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Clean the column according to the manufacturer's instructions.
-
Sample Solvent Mismatch: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.
Q2: How do I choose the right HPLC method for my brominated uracil derivative?
A2: The choice of method depends on the physicochemical properties of your molecule.[6]
-
Reversed-Phase (RP-HPLC): This is the most common starting point for many nucleoside derivatives, separating compounds based on hydrophobicity. C18 columns are widely used.[7][10]
-
Ion-Exchange Chromatography (IEX): If your derivative carries a significant charge at a workable pH, IEX is a powerful technique for separation based on charge.[6]
-
Hydrophilic Interaction Chromatography (HILIC): This is useful for highly polar compounds that are poorly retained in reversed-phase chromatography.[6]
Quantitative Data Summary
The following table summarizes yields from different bromination reactions of uracil derivatives reported in the literature. This can serve as a benchmark for your own experiments.
| Starting Uracil Derivative | Brominating Agent | Solvent | Reaction Time | Yield of Brominated Product | Reference |
| 6-chloro-3-methyluracil | NBS (1.5 equiv) | Acetonitrile | 5 hours | 84% | [1] |
| 1-Butyluracil-6-carbaldehyde | N/A (Used as precursor) | N/A | N/A | 35% (of final BODIPY derivative) | |
| Uracil | Bromine | Acetic Acid | 20 hours | Not specified (crude product) | [8] |
| 2,4-dimethoxypyrimidine | N/A (Used as precursor) | N/A | N/A | 97% (of intermediate) |
Experimental Protocols
Protocol 1: Purification of 5-Bromouracil by Recrystallization
This protocol is adapted from a patent for the preparation of 5-bromouracil.[8]
-
Dissolution: Take the crude 5-bromouracil product and mix it with water. For every 10g of crude product, use approximately 100-150 mL of water.
-
Decolorization: Add a small amount of activated charcoal (gac) to the mixture (e.g., 0.5g per 10g of crude product).
-
Heating: Heat the mixture with stirring to 85-95 °C until the solid is fully dissolved.
-
Hot Filtration: Quickly filter the hot mixture through a pre-warmed funnel with filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath and cool to 5-8 °C to maximize crystal formation. White crystals should precipitate out.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Drying: Wash the crystals with a small amount of ice-cold water and then dry them in a vacuum oven to obtain pure 5-bromouracil.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general protocol based on standard laboratory techniques.[1]
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your mobile phase (e.g., 100% hexane or dichloromethane).
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude brominated uracil derivative in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, product-adsorbed silica onto the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the mobile phase to the top of the column. Start with the low-polarity solvent and run the column, collecting fractions.
-
Gradient Elution (if needed): Gradually increase the polarity of the mobile phase by adding small increments of a more polar solvent (e.g., ethyl acetate or methanol) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 3: General HPLC Purification Workflow for Modified Nucleosides
This protocol outlines a typical workflow for HPLC purification.[6][9]
-
Sample Preparation:
-
Method Development:
-
Select an appropriate column (e.g., C18 for reversed-phase) and mobile phase based on the polarity of your compound.
-
Common mobile phases include mixtures of water (often with a buffer like ammonium acetate) and an organic solvent like acetonitrile or methanol.[10]
-
-
System Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Elution: Inject the filtered sample onto the column. Run the separation using either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution.
-
Fraction Collection: Collect the fractions corresponding to the peak of your target compound as it elutes from the column.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to confirm their purity.
-
Solvent Evaporation: Combine the pure fractions and remove the solvents, often by lyophilization or rotary evaporation, to obtain the final purified compound.[10]
Visualizations
Caption: General experimental workflow for the synthesis and purification of brominated uracil derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Improved high-performance liquid chromatographic assay for the quantification of 5-bromo-2'-deoxyuridine and 5-bromouracil in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104788389A - Preparation method of 5-bromouracil - Google Patents [patents.google.com]
- 9. protocols.io [protocols.io]
- 10. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues with 6-Amino-1-benzyl-5-bromouracil under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Amino-1-benzyl-5-bromouracil. The information provided is intended to help users anticipate and address potential stability issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to degradation under certain conditions. The main concerns are its stability in acidic and basic media, its thermal stability, and its potential for dehalogenation. The presence of the electron-donating amino group and the bromine atom on the uracil ring influences its reactivity and stability.
Q2: How does pH affect the stability of this compound?
A2: While specific quantitative data is limited, related 6-aminouracil compounds can be sensitive to both acidic and basic conditions. Strong acidic conditions may lead to hydrolysis of the amino group or protonation of the pyrimidine ring, potentially altering its reactivity. Strong basic conditions can promote deprotonation and increase the nucleophilicity of the molecule, which may lead to undesired side reactions or decomposition.
Q3: Is this compound sensitive to light?
A3: While there is no specific data on the photosensitivity of this compound, many brominated organic molecules can be light-sensitive, leading to the formation of radical species. It is recommended to store the compound in a dark, cool place and to conduct reactions in amber glassware or under conditions that minimize light exposure.
Q4: What are the likely degradation products of this compound?
A4: Potential degradation products could include the debrominated analog (6-Amino-1-benzyluracil), products resulting from the hydrolysis of the amino group to a hydroxyl group, and potentially products of ring-opening under harsh conditions. Thermal decomposition may also lead to the formation of hydrobromic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete conversion | Degradation of the starting material under the reaction conditions. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - If using acidic or basic reagents, consider using milder conditions or a shorter reaction time. - For reactions at elevated temperatures, monitor the reaction progress closely to avoid prolonged heating. |
| Formation of multiple unexpected byproducts | - Instability of the compound to the reaction temperature. - Side reactions involving the amino or bromo group. | - Attempt the reaction at a lower temperature. - Protect the amino group if it is suspected to be involved in side reactions. - Consider using a different solvent system; polar aprotic solvents may offer better stability for some reactions. |
| Discoloration of the reaction mixture (e.g., turning brown or black) | Thermal decomposition or oxidation. | - Lower the reaction temperature. - Ensure all solvents and reagents are degassed and free of peroxides. - Add a radical scavenger in small amounts if radical-mediated decomposition is suspected. |
| Difficulty in purifying the product | Presence of closely related impurities from degradation. | - Use purification techniques with high resolving power, such as preparative HPLC. - Recrystallization from a carefully chosen solvent system may help to remove impurities. - Analyze the crude product by LC-MS to identify the impurities and optimize the purification strategy accordingly. |
Stability Data Summary
| Condition | Stability | Potential Degradation Pathways | Notes |
| Strong Acid (e.g., HCl, H₂SO₄) | Low to Moderate | Hydrolysis of the amino group, ring protonation. | Avoid prolonged exposure to strong, hot acids. |
| Strong Base (e.g., NaOH, KOH) | Low to Moderate | Deprotonation followed by side reactions, potential dehalogenation. | Use milder bases (e.g., carbonates) and lower temperatures when possible. |
| Elevated Temperature (>100 °C) | Moderate | Thermal decomposition, potential debenzylation or dehalogenation. | Monitor reactions closely and use the lowest effective temperature.[1] |
| Protic Solvents (e.g., Methanol, Water) | Moderate | May participate in solvolysis reactions under certain conditions. | Choice of solvent should be carefully considered based on the reaction chemistry. |
| Aprotic Solvents (e.g., DMF, DMSO) | Good | Generally more stable, but solvent purity is crucial. | Ensure use of dry, high-purity solvents. |
| Light Exposure | Potentially Low | Photodegradation, formation of radical species. | Store in the dark and protect reactions from light. |
Experimental Protocol: Example of a Suzuki-Miyaura Coupling Reaction
This hypothetical protocol for a Suzuki-Miyaura coupling reaction at the C5 position (after conversion of the bromo-group to a more suitable leaving group if necessary, or direct coupling) illustrates best practices to mitigate stability issues.
Objective: To synthesize 5-Aryl-6-amino-1-benzyluracil from this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water) via cannula.
-
Catalyst Addition: Add the palladium catalyst (0.05 eq) to the flask under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS. Note: Use the lowest temperature at which the reaction proceeds at a reasonable rate to minimize thermal degradation.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by preparative HPLC. Note: Prompt purification is recommended to avoid degradation of the product on silica gel.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
Unlocking the Therapeutic Potential of 6-Amino-1-benzyl-5-bromouracil Derivatives: A Comparative Bioactivity Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the bioactivity of 6-Amino-1-benzyl-5-bromouracil derivatives and related compounds. While direct comparative studies on a series of this compound derivatives are limited in the available literature, this guide synthesizes data from closely related structural analogs to offer insights into their potential as anticancer and antiviral agents.
This publication delves into the structure-activity relationships, quantitative bioactivity data, and experimental methodologies related to benzyl-substituted aminouracil derivatives. By presenting this information in a clear and structured format, we aim to facilitate further research and development in this promising area of medicinal chemistry.
Comparative Bioactivity of Benzyl-Substituted Uracil and Indolinone Derivatives
The following table summarizes the in vitro anticancer activity of various benzyl-substituted heterocyclic compounds, providing a basis for comparing their potential efficacy. The data is compiled from multiple studies and showcases the impact of different structural modifications on cytotoxicity against various cancer cell lines.
| Compound ID | Core Structure | Substituents | Cell Line | Bioactivity (IC50) | Target | Reference |
| Derivative 5h | 6-(4-aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione | R1 = 4-fluorobenzyl | MCF-7 (Breast Cancer) | 16.50 ± 4.90 µM | Thymidylate Synthase | [1] |
| SW480 (Colorectal Cancer) | 15.70 ± 0.28 µM | [1] | ||||
| Derivative 5b | 6-(4-aminopiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione | R1 = 3-methylbenzyl | MCF-7 (Breast Cancer) | 14.15 µM | Thymidylate Synthase | [1] |
| SW480 (Colorectal Cancer) | 31.75 µM | [1] | ||||
| Compound 7d | 1-benzyl-5-bromoindolin-2-one | Hydrazono-4-(4-methoxyphenyl)thiazole at C3 | MCF-7 (Breast Cancer) | 2.93 ± 0.47 µM | VEGFR-2 | [2] |
| A-549 (Lung Cancer) | > 50 µM | [2] | ||||
| Compound 7c | 1-benzyl-5-bromoindolin-2-one | Hydrazono-4-(4-fluorophenyl)thiazole at C3 | MCF-7 (Breast Cancer) | 7.17 ± 0.94 µM | VEGFR-2 | [2] |
| A-549 (Lung Cancer) | > 50 µM | [2] | ||||
| Compound 19j | 5-aminouracil derivative | R = benzyl, R1 = Me; thiazolidin-4-one | - | IC50 = 87 ± 05 nM | EGFR | [3] |
Insights into Antiviral Activity
Several studies have highlighted the potential of benzyl-substituted uracil derivatives as antiviral agents. For instance, certain 1-aryl-5-(arylamino)pyrimidine-2,4(1H,3H)-diones, which share the core pyrimidinedione structure, have demonstrated promising inhibitory activity against HIV.[3] Specifically, derivatives with a 3,5-dimethylphenylmethyl group at the N-1 position of the uracil ring showed a 50% protective effect against HIV in CEM-SS cell culture at concentrations of 9.5 to 11.9 µM.[3] Furthermore, a 1-(3-phenoxybenzyl)-5-(phenylamino)uracil derivative was identified as a potent inhibitor of the Epstein-Barr virus, with an IC50 value of 2.3 µM.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for the synthesis and biological evaluation of benzyl-substituted uracil derivatives, based on published literature.
General Synthesis of 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives[1]
-
Benzylation of 3-Methyl-6-chlorouracil: 3-Methyl-6-chlorouracil (1 mmol) is reacted with the corresponding benzyl bromide derivative (1.2 mmol) in tetrahydrofuran (THF) in the presence of diisopropylethylamine (DIPEA, 2 mmol) as a base. The reaction mixture is stirred for 6 hours.
-
Solvent Removal: After completion of the reaction, confirmed by thin-layer chromatography (TLC), the solvent is removed under reduced pressure.
-
Substitution with 4-aminopiperidine: The resulting benzylated intermediate is then reacted with 4-aminopiperidine to yield the final product.
In Vitro Anticancer Activity Assessment (MTT Assay)[1]
-
Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Visualizing the Path to Discovery
To better understand the processes and pathways involved in the validation of these bioactive compounds, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and bioactivity screening of this compound derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by a potential this compound derivative analog.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights | MDPI [mdpi.com]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Aminouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for producing key aminouracil derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The performance of various synthetic routes is compared based on reported yields and reaction conditions, supported by detailed experimental protocols for key methodologies.
Comparative Synthesis of Aminouracil Derivatives
The synthesis of aminouracil derivatives primarily focuses on the 5- and 6-substituted isomers, with multiple established routes. The choice of method often depends on the desired isomer, available starting materials, and required scale. Below is a summary of common synthetic methods for 5-aminouracil and 6-aminouracil.
| Target Derivative | Synthesis Method | Starting Materials | Key Reagents/Conditions | Reported Yield (%) | Purity |
| 5-Aminouracil | Nitrosation and Reduction | 6-Aminouracil derivatives | Sodium nitrite, Acetic acid, Sodium hydrosulfite | 73% (for 5-aminouracil) | Not consistently reported |
| 6-Aminouracil | Condensation Reaction | Ethyl cyanoacetate, Urea | Sodium, Anhydrous ethanol, Reflux (10-12 hours) | 69% | Not consistently reported[3] |
| 6-Aminouracil | Condensation Reaction | Methyl cyanoacetate, Urea | Sodium, Anhydrous methanol, Reflux (3 hours) | 96.9% | Not consistently reported[3] |
| Aminouracil-tethered tri-substituted methanes | Multi-component Reaction (MCR) | 2-hydroxy-1,4-naphthaquinone, 6-amino-1,3-dimethyluracil, Aldehydes | Molecular iodine, Water, Reflux | Moderate to Good | Not consistently reported[4] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature and offer a starting point for laboratory synthesis.
Synthesis of 5-Aminouracil via Nitrosation and Reduction
This method involves the nitrosation of a 6-aminouracil derivative followed by reduction to yield the 5-amino derivative. Sodium hydrosulfite is a convenient reagent for the reduction of 5-nitro or nitroso derivatives of uracil.[5]
Protocol:
-
Suspend 15.7 g of 5-nitrouracil in a solution of 10 cc of concentrated ammonia in 250 cc of water.
-
While stirring, add 75 g of technical sodium hydrosulfite.
-
The reaction is often vigorous and may require cooling to maintain control.
-
Continue stirring until the reaction is complete, indicated by a color change.
-
Cool the reaction mixture in an ice bath to precipitate the 5-aminouracil.
-
Filter the precipitate, wash with cold water, and dry to obtain the product. A yield of 9.2 g (73%) of colorless, silky needles has been reported for this procedure.[5]
Synthesis of 6-Aminouracil via Condensation Reaction (Ethyl Cyanoacetate)
This is a classical method for synthesizing the 6-aminouracil core through the condensation of ethyl cyanoacetate and urea.[3]
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, mix ethyl cyanoacetate (0.1 mol) and urea (0.1 mol) in 290 mL of anhydrous ethanol containing sodium.
-
Reflux the reaction mixture for 10-12 hours.
-
After reflux, cool the mixture to room temperature.
-
Acidify the mixture to a pH of 6 with acetic acid to precipitate the product.
-
Filter the resulting precipitate, wash with distilled water, and dry in a desiccator overnight to yield 6-aminouracil. A yield of 69% has been reported.[3]
High-Yield Synthesis of 6-Aminouracil via Condensation Reaction (Methyl Cyanoacetate)
A variation of the condensation method using methyl cyanoacetate has been reported to produce a significantly higher yield.[3]
Protocol:
-
In a three-necked flask, dissolve 100 mmol of sodium metal fragments in 50 mL of anhydrous methanol with vigorous stirring.
-
Add 50 mmol of methyl cyanoacetate dropwise at room temperature and continue to stir for 30 minutes.
-
Add 50 mmol of urea to the mixture and reflux for 3 hours.
-
Cool the reaction to room temperature and filter the solid.
-
Wash the filter cake with a small amount of anhydrous methanol and then dissolve it in 25 mL of water.
-
Neutralize the solution with glacial acetic acid and continue stirring for 2 hours.
-
Filter the precipitate and dry to obtain 6-aminouracil as a light yellow solid. This method has a reported yield of 96.9%.[3]
Multi-component Synthesis of Aminouracil-tethered Tri-substituted Methanes
Multi-component reactions (MCRs) offer an efficient and environmentally friendly approach to synthesizing complex aminouracil derivatives.[4][6]
Protocol:
-
In a suitable reaction vessel, combine 2-hydroxy-1,4-naphthaquinone, 6-amino-1,3-dimethyluracil, and the desired aldehyde.
-
Add a catalytic amount of molecular iodine.
-
Use water as the solvent and reflux the mixture.
-
Monitor the reaction for completion.
-
Upon completion, cool the reaction mixture and isolate the product, an aminouracil-tethered tri-substituted methane derivative. Yields are reported as moderate to good.[4]
Mechanism of Action and Signaling Pathways
Aminouracil derivatives exert their biological effects through various mechanisms, often by interfering with fundamental cellular processes. Their anticancer properties, for example, are frequently linked to the inhibition of DNA synthesis and induction of replication stress.[7] Some derivatives have also been identified as inhibitors of specific enzymes involved in cell signaling and growth.[1][8]
dot
Caption: Proposed mechanism of action for 5-cinnamoyl-6-aminouracil derivatives as anticancer agents.
The planar structure of certain 5-cinnamoyl-6-aminouracil derivatives allows them to intercalate between the base pairs of DNA.[9] This interaction can disrupt the normal function of DNA, particularly during replication, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of bacterial DNA synthesis by 6-anilinouracil derivatives.
Certain 6-anilinouracil derivatives have been shown to be potent inhibitors of DNA Polymerase IIIC, an essential enzyme for DNA replication in Gram-positive bacteria. [8]By inhibiting this enzyme, these compounds effectively halt bacterial growth, demonstrating their potential as antibacterial agents.
References
- 1. Buy 6-Aminouracil (EVT-1202339) | 143519-00-0 [evitachem.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Aminouracil synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of aminouracil-tethered tri-substituted methanes in water by iodine-catalyzed multicomponent reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Amino-1-benzyl-5-bromouracil and Other Brominated Uracils in Preclinical Research
In the landscape of drug discovery, particularly in the development of novel anticancer agents, uracil and its derivatives represent a cornerstone of medicinal chemistry. The strategic modification of the uracil scaffold has yielded numerous compounds with significant therapeutic potential. This guide provides a comparative analysis of 6-Amino-1-benzyl-5-bromouracil against other brominated uracils, offering insights into its chemical properties, synthesis, and potential biological performance based on available data for structurally related compounds.
Chemical and Physical Properties
This compound is a substituted pyrimidine with a molecular formula of C₁₁H₁₀BrN₃O₂ and a molecular weight of 296.12 g/mol . The presence of a bromine atom at the C5 position, an amino group at the C6 position, and a benzyl group at the N1 position are key structural features that are expected to influence its biological activity. In comparison, 5-bromouracil, the parent compound, is a simple brominated pyrimidine that can act as an antimetabolite by substituting for thymine in DNA, potentially inducing mutations.[1][2]
| Property | This compound | 5-Bromouracil |
| CAS Number | 72816-87-6[3] | 51-20-7[1] |
| Molecular Formula | C₁₁H₁₀BrN₃O₂[3] | C₄H₃BrN₂O₂[2] |
| Molecular Weight | 296.12 g/mol [3] | 190.98 g/mol [2] |
| Structure | A uracil ring substituted with a bromine atom at C5, an amino group at C6, and a benzyl group at N1. | A uracil ring with a bromine atom at the C5 position. |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound
A feasible approach to synthesize this compound could involve a multi-step process starting from 6-aminouracil. The synthesis would likely proceed via N1-benzylation followed by bromination at the C5 position.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability. It is a common method to determine the cytotoxic potential of chemical compounds against cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., PC3, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Test compounds (this compound and other brominated uracils) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.[4][5][6][7]
Comparative Performance Analysis
Direct comparative data for this compound is scarce. However, by examining studies on structurally similar compounds, we can infer its potential activity.
A study on various 6-aminouracil derivatives evaluated their cytotoxic activity against the PC3 human prostate cancer cell line.[8] While this compound was not included, the study provides valuable context for the potential efficacy of this class of compounds. For instance, some 6-aminouracil derivatives with heterocyclic substitutions at the C6 position exhibited IC₅₀ values in the micromolar range.[8]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-Aminouracil | PC3 (Prostate) | 362 | [8] |
| 6-Chloroacetylaminouracil | PC3 (Prostate) | 21.21 | [8] |
| Ethyl 5-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-ylamino)-2-ethoxyfuran-3-carboxylate | PC3 (Prostate) | 7.02 | [8] |
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 leukemia (in vivo, %T/C) | 124% | [9] |
| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | PC3 (Prostate) | >100 | [10] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivative | MDA-MB-231 (Breast) | 9 | [10] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one derivative | MCF-7 (Breast) | 2.93 ± 0.47 | [11] |
Note: The data presented in this table is for structurally related but distinct compounds and should be interpreted with caution. A direct comparison of IC₅₀ values is only meaningful when the compounds are tested under identical experimental conditions.
The presence of the N1-benzyl group in this compound is a significant feature. Benzyl groups can enhance the lipophilicity of a molecule, potentially improving its cell membrane permeability. Furthermore, the benzyl moiety can engage in hydrophobic and π-stacking interactions with biological targets. Studies on other N-benzyl substituted heterocyclic compounds have demonstrated potent anticancer activities.[10][11][12][13]
Proposed Mechanism of Action and Signaling Pathway
The precise mechanism of action for this compound has not been elucidated. However, based on the known activities of its constituent parts, a hypothetical mechanism can be proposed. Uracil analogs, particularly halogenated ones, are known to interfere with nucleic acid metabolism. 5-Bromouracil, for instance, can be incorporated into DNA in place of thymine, leading to mutations and cell death.[1] The amino group at the C6 position and the benzyl group at the N1 position may modulate the compound's interaction with key enzymes involved in nucleotide synthesis or DNA replication, or they may confer activity through other pathways.
Many anticancer agents exert their effects by inducing apoptosis (programmed cell death) and modulating signaling pathways that control cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[14] It is plausible that this compound could induce apoptosis by activating caspases and altering the expression of pro- and anti-apoptotic proteins.
Caption: Hypothetical signaling pathways modulated by this compound.
Conclusion
This compound is a structurally interesting molecule that combines several pharmacophores known to be associated with anticancer activity. While direct comparative studies are lacking, the analysis of related compounds suggests that it holds promise as a cytotoxic agent. The N1-benzyl and C6-amino substitutions on the 5-bromouracil core are likely to significantly influence its biological profile compared to simpler brominated uracils. Further research, including direct comparative in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and to establish its mechanism of action. The experimental protocols and comparative data provided in this guide offer a framework for such future investigations.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. scbt.com [scbt.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Screening of 6-Amino-1-benzyl-5-bromouracil Derivatives and Alternatives
This guide provides an objective comparison of the biological activities of uracil derivatives, with a focus on compounds structurally related to 6-Amino-1-benzyl-5-bromouracil. The information is intended for researchers, scientists, and professionals in the field of drug development. Uracil and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The chemical versatility of the uracil scaffold allows for modifications that can modulate its therapeutic effects.[1] This guide synthesizes experimental data from various studies to facilitate the comparison of different uracil-based compounds and their alternatives.
Anticancer Activity
Uracil derivatives have been extensively investigated for their potential as anticancer agents.[1][2] Their mechanisms of action often involve interfering with nucleic acid synthesis or inhibiting key enzymes involved in cancer cell proliferation and survival. 5-Fluorouracil (5-FU) is a well-known uracil analog that has been a cornerstone of chemotherapy for decades, particularly for solid tumors like colorectal and breast cancer.[2][3] However, its clinical use can be limited by toxicity and the development of resistance.[3] This has spurred the development of novel derivatives with improved efficacy and safety profiles.
Comparison of In Vitro Anticancer Activity of Uracil Derivatives and Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various uracil derivatives and related compounds against different human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1-Benzyl-5-bromoindolin-2-one Derivatives | ||||
| 7d (4-(p-chlorophenyl)thiazole derivative) | MCF-7 (Breast) | 2.93 ± 0.47 | Doxorubicin | 4.30 ± 0.84 |
| 7c (4-(p-fluorophenyl)thiazole derivative) | MCF-7 (Breast) | 7.17 ± 0.94 | Doxorubicin | 4.30 ± 0.84 |
| 7a | MCF-7 (Breast) | 19.53 ± 1.05 | Doxorubicin | 4.30 ± 0.84 |
| 12d | MCF-7 (Breast) | 13.92 ± 1.21 | Doxorubicin | 4.30 ± 0.84 |
| 6-(4-aminopiperidin-1-yl)-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione Derivatives | ||||
| 5h | SW480 (Colorectal) | 15.70 ± 0.28 | - | - |
| 5h | MCF-7 (Breast) | 16.50 ± 4.90 | - | - |
| 5-Cinnamoyl-6-aminouracil Derivatives | ||||
| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | P388 Leukemia (in vivo) | %T/C = 124 | - | - |
| Thiourea-Uracil Derivative | ||||
| 1-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3-(3-methoxyphenyl)thiourea (II) | Panc-1 (Pancreatic) | 125 ± 11 nM (0.125 µM) | Doxorubicin | - |
Data sourced from references[1][4][5][6].
Enzyme Inhibition
Beyond cytotoxicity, a key strategy in modern drug discovery is the targeted inhibition of enzymes crucial for disease progression. Uracil derivatives have been shown to inhibit various enzymes implicated in cancer and other disorders.
Comparison of Enzyme Inhibitory Activity
| Compound/Derivative | Target Enzyme | Inhibition Metric (Ki or IC50) |
| 1-Benzyl-5-bromoindolin-2-one Derivatives [4] | ||
| 7d (4-(p-chlorophenyl)thiazole derivative) | VEGFR-2 | IC50 = 0.503 µM |
| 7c (4-(p-fluorophenyl)thiazole derivative) | VEGFR-2 | IC50 = 0.728 µM |
| Uracil-Benzylic Amine Derivatives [1] | ||
| Series IV Compounds | AChE | Ki = 2.28 - 5.25 nM |
| Series IV Compounds | hCA I | Ki = 36.10 - 110.31 nM |
| Series IV Compounds | hCA II | Ki = 16.33 - 72.03 nM |
Data sourced from references[1][4].
Visualizing Pathways and Processes
Understanding the experimental workflow and the biological pathways affected by these compounds is crucial for their development.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6-Aminouracil Derivatives: A Comparative Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of 6-Aminouracil Derivatives
The antiproliferative and antiviral activities of various 6-aminouracil and related derivatives are summarized below. The data highlights the potential of these scaffolds in targeting different cancer cell lines and viruses.
Anticancer Activity
A variety of 6-aminouracil derivatives and related nitrogen-containing heterocyclic compounds have demonstrated significant cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from different studies are presented in the table below to facilitate a comparison of their potency.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-(4-aminopiperidin-1-yl)-benzyl-3-methylpyrimidine-2,4(1H,3H)-dione | 3-methyl-1-(4-fluorobenzyl) | SW480 (colorectal) | 15.70 ± 0.28 | [1] |
| 3-methyl-1-(4-fluorobenzyl) | MCF-7 (breast) | 16.50 ± 4.90 | [1] | |
| 3-methyl-1-(3-methylbenzyl) | MCF-7 (breast) | 14.15 | [1] | |
| 1-Benzyl-5-bromoindolin-2-one | (E/Z)-1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (breast) | 2.93 ± 0.47 | [2] |
| (E/Z)-1-benzyl-5-bromo-3-(2-(4-(4-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 (breast) | 7.17 ± 0.94 | [2] | |
| (E/Z)-1-benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | A-549 (lung) | 9.57 ± 0.62 | [2] | |
| 6-Aminouracil Fused Heterocycles | Furan-amino-6-aminouracil derivative (5a) | PC3 (prostate) | 7.02 | [3] |
| Furan-amino-6-aminouracil derivative (5b) | PC3 (prostate) | 8.57 | [3] | |
| N1-(flavon-6-yl)amidrazone | N-morpholino derivative | MCF-7 (breast) | 5.18 | [4] |
| N-morpholino derivative | K562 (leukemia) | 2.89 | [4] |
Antiviral Activity
Several derivatives of 1-benzyluracil have been investigated for their antiviral properties. Notably, these compounds have shown inhibitory effects against Human Immunodeficiency Virus Type 1 (HIV-1) and the influenza virus.
| Compound Class | Derivative | Virus | Activity | Reference |
| 1-Benzyl-3-(3,5-dimethylbenzyl)uracil | 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil | HIV-1 | EC₅₀ = 0.069 ± 0.006 µM | [5] |
| 6-azido-1-benzyl-3-(3,5-dimethylbenzyl)uracil | HIV-1 | EC₅₀ = 0.067 ± 0.011 µM | [5] | |
| 1,6-Bis[(benzyloxy)methyl]uracil | Lead Compound | Influenza H1N1 | Exceeded activity of rimantadine, amantadine, ribavirin, and oseltamivir carboxylate | [6] |
Experimental Protocols
The evaluation of the cytotoxic activity of the synthesized compounds is a critical step in the drug discovery process. The MTT assay is a widely used colorimetric method for assessing cell viability.
MTT Assay for Cell Viability
This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[7]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[8]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: After the incubation period, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several uracil derivatives have been identified as inhibitors of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival.
References
- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 4. Synthesis and antitumor activities of some new N1-(flavon-6-yl)amidrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 6-Aminouracil Derivatives: A Structure-Activity Relationship Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-aminouracil derivatives, detailing their structure-activity relationships (SAR) across various biological targets. Supported by experimental data, this document summarizes key findings to aid in the rational design of novel therapeutics.
The 6-aminouracil scaffold has proven to be a versatile backbone for the development of a wide range of biologically active compounds. Modifications at the N1, N3, C5, and C6 positions of the uracil ring have led to the discovery of potent inhibitors of enzymes implicated in cancer, bacterial infections, and other diseases. This guide synthesizes findings from multiple studies to present a comparative analysis of these derivatives.
Comparative Analysis of Biological Activities
The biological activities of 6-aminouracil derivatives are highly dependent on the nature and position of their substituents. The following tables summarize the quantitative data from various studies, highlighting the impact of different structural modifications on anticancer, enzyme inhibitory, and cell proliferative activities.
Anticancer Activity
6-Aminouracil derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The tables below compare the half-maximal inhibitory concentrations (IC50) of different derivatives.
Table 1: Anticancer Activity of 6-Aminouracil Derivatives against Prostate (PC3) and Leukemia (L1210, P388) Cancer Cell Lines.
| Compound | Substituent(s) | Cancer Cell Line | Activity | Reference |
| 1 | 1,3-Dimethyl-5-cinnamoyl | P388 Leukemia | %T/C = 124 | [1] |
| 2 | 1,3-Dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino] | L1210 Leukemia | Cytotoxic | [1] |
| 3 | 1,3-Dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino] | L1210 Leukemia | Cytotoxic | [1] |
| 4 | Phenyl thiourea derivative | PC3 | 82.3% inhibition of Cathepsin B | [2] |
| 5a | See reference for structure | PC3 | Active | [2] |
| 5b | See reference for structure | PC3 | Active | [2] |
Table 2: Anticancer Activity of Novel Uracil Derivatives against Various Cancer Cell Lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6 | A549 (Lung) | 13.28 | [3] |
| 7 | A549 (Lung) | 5.46 | [3] |
| 7 | MCF7 (Breast) | 99.66 | [3] |
| 9 | A549 (Lung) | 16.27 | [3] |
| 10 | A549 (Lung) | 9.54 | [3] |
| 10 | MCF7 (Breast) | 51.98 | [3] |
| 11 | A549 (Lung) | 8.51 | [3] |
| 14 | MCF7 (Breast) | 12.38 | [3] |
| 15 | MCF7 (Breast) | 33.30 | [3] |
| 16 | MCF7 (Breast) | 14.37 | [3] |
| 5-Fluorouracil (Ref.) | MCF7 (Breast) | 11.79 | [3] |
| 5-Fluorouracil (Ref.) | A549 (Lung) | 19.66 | [3] |
Enzyme Inhibition
A significant area of investigation for 6-aminouracil derivatives is their ability to inhibit key enzymes. Notably, 6-anilinouracil derivatives have been identified as potent and selective inhibitors of bacterial DNA polymerase III.
Table 3: Inhibition of Bacillus subtilis DNA Polymerase III by 6-Anilinouracil Derivatives.
| Compound Platform | N3-Substituent | Anti-polymerase III Activity | Antibacterial Potency | Reference |
| TMAU | Alkyl (Ethyl to Hexyl) | Enhanced | Significantly Enhanced (except Hexyl) | [4] |
| EMAU | Alkyl (Ethyl to Hexyl) | Enhanced | Significantly Enhanced (except Hexyl) | [4] |
| EMAU | Hydroxyalkyl | Marginally Enhanced | Enhanced Several-fold | [4] |
| EMAU | Methoxyalkyl | Marginally Enhanced | Enhanced Several-fold | [4] |
TMAU: 6-(3,4-trimethyleneanilino)uracil; EMAU: 6-(3-ethyl-4-methylanilino)uracil
The interaction between these inhibitors and the enzyme is primarily due to hydrophobic binding.[5] The uracil N3 position can accommodate a variety of substituents, which can be manipulated to improve antibacterial potency.[4]
Cell Proliferation Activity
In contrast to their cytotoxic effects, some 6-substituted uracil derivatives have been shown to stimulate the proliferation of lung cells, suggesting potential applications in regenerative medicine.
Table 4: Proliferative Activity of 6-Substituted Uracil Derivatives on Immortalized Lung Epithelial Cells.
| Compound | Maximum Tolerated Dose (MTD) (mM) | Proliferative Activity | Reference |
| 6-Methyluracil (Ref.) | 0.24 | Baseline | [6] |
| 3-Methyl-6-cyclopropyluracil | ~0.96 | High | [6] |
| 1-Butyl-6-methyluracil | ~0.96 | High | [6] |
Key Structure-Activity Relationship Insights
The following diagram illustrates the general structure-activity relationships for 6-aminouracil derivatives based on the reviewed literature.
Caption: General Structure-Activity Relationships of 6-Aminouracil Derivatives.
Experimental Methodologies
Detailed protocols are crucial for the reproducibility and validation of experimental findings. Below are methodologies for key assays cited in this guide.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
This colorimetric assay is used to determine cytotoxicity by measuring cellular protein content.
Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and incubate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Cell Fixation: After the incubation period, gently remove the culture medium and add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye. Air-dry the plates.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: After staining, quickly wash the plates with 1% acetic acid to remove unbound SRB.
-
Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate spectrophotometer. The amount of bound dye is proportional to the number of cells.[2]
Enzyme Inhibition: DNA Polymerase III Assay
This assay measures the inhibition of DNA synthesis by 6-anilinouracil derivatives.
Protocol:
-
Reaction Mixture Preparation: Prepare a buffered solution containing Mg2+, dithiothreitol, glycerol, saturating concentrations of activated calf thymus DNA, dATP, dCTP, dTTP, and [3H]dGTP.
-
Inhibitor Addition: Add the 6-anilinouracil derivatives at appropriate concentrations to the reaction mixture.
-
Enzyme Addition: Add the purified B. subtilis DNA polymerase III to initiate the reaction.
-
Incubation: Incubate the assay mixtures at 30°C for 10 minutes.
-
Reaction Termination: Stop the reaction by adding cold trichloroacetic acid.
-
Quantification: The amount of [3H]dGTP incorporated into the DNA is measured to determine the level of DNA synthesis and, consequently, the inhibitory activity of the compounds.
Cell Proliferation Assay
This assay evaluates the effect of the compounds on the growth of immortalized lung epithelial cells.
Protocol:
-
Cell Culture: Culture immortalized fetal calf lung cells in a suitable medium.
-
Compound Exposure: Expose the cells to different concentrations of the 6-substituted uracil derivatives.
-
MTT Assay: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells.
-
Formazan Solubilization: Incubate to allow for the formation of formazan crystals by metabolically active cells. Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan, which is proportional to the number of viable cells, to determine the level of cell proliferation.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for screening 6-aminouracil derivatives for anticancer activity and a simplified representation of their mechanism of action as DNA polymerase III inhibitors.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Inhibitors of DNA Polymerase III as Novel Antimicrobial Agents against Gram-Positive Eubacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Anilinouracil-based inhibitors of Bacillus subtilis DNA polymerase III: antipolymerase and antimicrobial structure-activity relationships based on substitution at uracil N3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PDE-Glo™ Phosphodiesterase Assay Protocol [worldwide.promega.com]
anticancer activity of 6-Amino-1-benzyl-5-bromouracil derivatives
In-depth analysis of the anticancer potential of 6-Amino-1-benzyl-5-bromouracil derivatives remains an area with limited publicly available data. Extensive searches for specific studies detailing the synthesis, biological evaluation, and mechanism of action of this particular class of compounds did not yield specific experimental results.
Research into related compounds, such as 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives, has shown that modifications at the 6-position of the uracil ring can lead to potent anticancer activity. For instance, some of these derivatives have exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range. However, these compounds differ structurally from the specific derivatives requested.
Similarly, general reviews on 5- and 6-aminouracil derivatives highlight their importance as scaffolds in medicinal chemistry for the development of therapeutic agents, including those with anticancer properties. These reviews discuss a wide array of synthesized compounds but do not provide specific quantitative data or detailed experimental protocols for the anticancer activity of this compound derivatives.
Without specific studies that have synthesized and biologically evaluated derivatives of this compound, it is not possible to provide a comparative guide with quantitative data, detailed experimental protocols, or diagrams of signaling pathways as requested. This indicates a potential gap in the current cancer research literature and suggests an opportunity for future investigation into the anticancer properties of this specific chemical scaffold.
Therefore, this guide cannot present a direct comparison of this compound derivatives with other alternatives due to the absence of published experimental data. Researchers and drug development professionals interested in this specific class of compounds may need to undertake primary research to explore their synthesis and anticancer potential.
Navigating the Antiviral Landscape of 6-Aminouracil Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antiviral agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 6-aminouracil derivatives have emerged as a promising scaffold for the development of potent antiviral drugs. This guide provides an objective comparison of the antiviral performance of various compounds synthesized from 6-aminouracils, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and potential mechanisms of action.
Derivatives of 5- and 6-aminouracil have demonstrated a wide range of biological activities, including antiviral properties.[1] These compounds serve as versatile precursors for the synthesis of various heterocyclic systems, which have shown therapeutic potential.[1]
Comparative Antiviral Activity
The antiviral efficacy of 6-aminouracil derivatives has been evaluated against a panel of viruses. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values indicate the concentration of the compound required to inhibit viral activity by 50%. A lower value signifies higher potency. The 50% cytotoxic concentration (CC50) is also provided to assess the therapeutic window of the compounds.
| Compound ID | Virus | Assay Type | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Series 1: 6-(Arylthio)uracils | ||||||
| Compound 5b | Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | 30% plaque reduction at 0.29 µM | >100 | Not Reported | [2][3] |
| Compound 5b | Human Immunodeficiency Virus-1 (HIV-1) | Not Specified | Marginal Activity | >100 | Not Reported | [2][3] |
| Compound 5f | Human Immunodeficiency Virus-1 (HIV-1) | Not Specified | Marginal Activity | >100 | Not Reported | [2][3] |
| Series 2: 6-Thienyl-5-cyano-2-thiouracil Derivatives | ||||||
| Compound 1 | Hepatitis A Virus (HAV) | CPE Reduction | 26.3 | Not Reported | Not Reported | |
| Compound 3 | Hepatitis A Virus (HAV) | CPE Reduction | Not Specified (High Activity) | Not Reported | Not Reported | |
| Other Derivatives | Hepatitis A Virus (HAV) | CPE Reduction | 26.3 - 349.70 | Not Reported | Not Reported | |
| Series 3: 1-Aryl-5-(arylamino)pyrimidines | ||||||
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Not Specified | Not Specified | 2.3 | >100 | >43.5 | [1] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Not Specified | Not Specified | 12 | Not Reported | Not Reported | [1] |
Experimental Protocols
The evaluation of antiviral compounds requires robust and standardized experimental protocols. The following are detailed methodologies for key experiments cited in the evaluation of 6-aminouracil derivatives.
Synthesis of 6-Aminouracil Derivatives
A general method for the synthesis of 6-(arylthio)uracil derivatives involves the condensation of a 6-chlorouracil precursor with a corresponding thiophenol.
Example Protocol for 6-(Arylthio)uracil Synthesis:
-
A mixture of 6-chlorouracil (1 mmol) and the appropriate thiophenol (1.1 mmol) is refluxed in pyridine (10 mL) for 4-6 hours.
-
The reaction mixture is then cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 6-(arylthio)uracil derivative.
Antiviral Activity Assays
Plaque Reduction Assay: This assay is a standard method to determine the ability of a compound to inhibit the lytic cycle of a virus.
-
Cell Seeding: Host cells (e.g., Vero cells for HSV-1) are seeded in 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayer is infected with a known titer of the virus for 1-2 hours to allow for viral adsorption.
-
Compound Treatment: After adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium containing various concentrations of the test compound is added.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control to determine the percentage of plaque reduction and calculate the IC50 value.
MTT Assay for Cytotoxicity: The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and, consequently, cell viability. It is crucial for determining the cytotoxicity of the antiviral compounds.
-
Cell Seeding: Host cells are seeded in a 96-well plate at a suitable density.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a period comparable to the antiviral assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to the untreated control, and the CC50 value is determined.
Visualizing the Process and Potential Mechanisms
To better understand the experimental procedures and the potential antiviral mechanisms of 6-aminouracil derivatives, the following diagrams have been generated using Graphviz.
References
Unveiling the Potential: A Comparative Guide to the Antimicrobial Activity of Novel Heterocyclic Compounds
For researchers, scientists, and drug development professionals at the forefront of combating antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. This guide provides an objective comparison of the antimicrobial performance of recently developed heterocyclic compounds, supported by experimental data and detailed methodologies. We delve into the antimicrobial profiles of promising classes of heterocycles, offering a comprehensive resource to inform and accelerate the discovery of next-generation antimicrobial agents.
The escalating threat of multidrug-resistant pathogens necessitates a continuous search for new and effective antimicrobial drugs.[1] Heterocyclic compounds, organic molecules containing atoms of at least two different elements in their rings, have long been a cornerstone of medicinal chemistry due to their diverse pharmacological activities.[1] Recent research has unveiled a plethora of novel heterocyclic structures with potent antimicrobial properties, offering new avenues for therapeutic development.[2] This guide synthesizes and compares the antimicrobial screening data of several key classes of these emerging compounds.
Comparative Antimicrobial Activity of Novel Heterocyclic Compounds
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative novel heterocyclic compounds against a panel of clinically relevant bacteria and fungi. MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] Lower MIC values indicate greater potency. The data is juxtaposed with the performance of standard-of-care antibiotics to provide a clear benchmark for their potential.
1,3-Oxazole Derivatives
1,3-Oxazoles are a class of five-membered heterocyclic compounds that have demonstrated a broad spectrum of biological activities.[5] Recent studies have highlighted their potential as antimicrobial agents.
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference Drug (MIC µg/mL) |
| 1d | >225 | 28.1 | >225 | 14 | Ciprofloxacin |
| 1e | >225 | >225 | >225 | 14 | Fluconazole |
| 2d | 56.2 | >225 | >225 | >225 | |
| 2e | >225 | 28.1 | >225 | >225 | |
| 4a | >225 | >225 | >225 | 14 | |
| Ciprofloxacin | 0.5-2 | 0.25-1 | 0.5-4 | - | |
| Fluconazole | - | - | - | 0.25-8 |
Spiropyrrolidine Derivatives
Spiropyrrolidines are a complex class of heterocyclic compounds characterized by a spirocyclic junction involving a pyrrolidine ring. Their unique three-dimensional structure has attracted significant interest in drug discovery.
| Compound ID | S. aureus | M. luteus | E. coli | P. aeruginosa | C. albicans | Reference Drug (MIC µg/mL) |
| 5a | 3.9 | - | - | - | - | Tetracycline |
| 5d | 3.95 | - | - | - | - | |
| 4a | 32 | - | 64 | 125 | 125 | Amoxicillin |
| 4b | 32 | - | 64 | 125 | 125 | Ampicillin |
| 4d | 32 | - | 64 | 125 | 32 | |
| Tetracycline | 0.25-4 | - | 0.5-8 | 4-64 | - | |
| Amoxicillin | 0.25-2 | - | 4-32 | >128 | - | |
| Ampicillin | 0.12-1 | - | 2-8 | >128 | - |
1,2,4-Triazole Derivatives
1,2,4-Triazoles are well-established pharmacophores present in numerous approved drugs, including potent antifungal agents.[6] The novel derivatives continue to show promise as broad-spectrum antimicrobial agents.[7][8]
| Compound ID | S. aureus | B. cereus | E. coli | P. aeruginosa | Reference Drug (MIC µg/mL) |
| 7a | 1.56 | 3.12 | 6.25 | 6.25 | Gentamicin |
| 7b | 1.56 | 3.12 | 6.25 | 6.25 | |
| 7i | 1.56 | 3.12 | 6.25 | 6.25 | |
| Gentamicin | 0.5-4 | 0.5-4 | 0.5-4 | 0.5-4 |
Thiazole Derivatives
Thiazole-containing compounds are another important class of heterocycles with a wide range of therapeutic applications.[9][10] Their derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[9]
| Compound ID | S. aureus | E. coli | A. niger | Reference Drug (MIC µg/mL) |
| 11 | 150 | 200 | 200 | Ofloxacin |
| 12 | 125 | 150 | 150 | Ketoconazole |
| 13 | 50 | 75 | 75 | |
| 14 | 50 | 75 | 75 | |
| Ofloxacin | 0.12-2 | 0.06-1 | - | |
| Ketoconazole | - | - | 0.125-16 |
Experimental Protocols
Accurate and reproducible experimental methods are the bedrock of reliable antimicrobial screening. The following are detailed protocols for the key assays used to generate the data in this guide.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.[3][11][12][13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Novel heterocyclic compounds and standard antibiotics
-
Sterile diluent (e.g., DMSO, water)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds and standard antibiotics is prepared in the microtiter plate wells using MHB. Typically, a concentration range of 0.06 to 128 µg/mL is tested.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: A positive control well (broth with inoculum but no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Agar Well Diffusion Method
The agar well diffusion method is a common technique for screening the antimicrobial activity of compounds.[14][15][16][17]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Novel heterocyclic compounds and standard antibiotics
-
Sterile cork borer or pipette tips
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Agar Plates: The surface of the MHA plates is uniformly inoculated with the standardized microbial suspension using a sterile swab to create a lawn of bacteria.
-
Creation of Wells: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
Application of Compounds: A fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration is added to each well.
-
Controls: A positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compounds) are also applied to separate wells.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Science
Diagrams are powerful tools for understanding complex biological processes and experimental procedures. The following visualizations, created using Graphviz, illustrate key aspects of antimicrobial screening and action.
Caption: General experimental workflow for antimicrobial susceptibility testing.
Caption: Common mechanisms of antimicrobial action.
Caption: Relationship between heterocyclic classes and their properties.
Conclusion and Future Directions
The novel heterocyclic compounds presented in this guide demonstrate significant potential as future antimicrobial agents. Several derivatives of 1,3-oxazoles, spiropyrrolidines, 1,2,4-triazoles, and thiazoles exhibit potent activity against a range of pathogenic bacteria and fungi, with some compounds showing efficacy comparable or superior to existing antibiotics.
While these initial screening results are promising, further research is crucial to translate these findings into clinical applications. Future studies should focus on:
-
Structure-Activity Relationship (SAR) studies: To optimize the antimicrobial activity and pharmacokinetic properties of these lead compounds.
-
Mechanism of Action studies: To elucidate the specific molecular targets and pathways through which these compounds exert their antimicrobial effects.
-
In vivo efficacy and toxicity studies: To evaluate the performance and safety of the most promising compounds in animal models of infection.
-
Evaluation against resistant strains: To assess the activity of these novel compounds against clinically relevant multidrug-resistant pathogens.
The continued exploration and development of novel heterocyclic compounds are vital in the global effort to combat the growing crisis of antimicrobial resistance. The data and protocols provided in this guide aim to serve as a valuable resource for the scientific community in this critical endeavor.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 5. cbijournal.com [cbijournal.com]
- 6. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some novel 1,2,4-triazole derivatives as potential antimicrobial agents | European Journal of Chemistry [eurjchem.com]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. protocols.io [protocols.io]
- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. hereditybio.in [hereditybio.in]
- 15. botanyjournals.com [botanyjournals.com]
- 16. chemistnotes.com [chemistnotes.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Aminouracils
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted aminouracils is a cornerstone in the development of a wide array of therapeutic agents, owing to their diverse biological activities. This guide provides an objective comparison of three prominent synthetic routes to these valuable heterocyclic compounds. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in a research setting.
Comparison of Synthetic Routes
The selection of an appropriate synthetic strategy for substituted aminouracils is contingent on factors such as the desired substitution pattern, required scale, and available starting materials. The following table summarizes the quantitative data for three distinct and widely employed methods.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Reaction Time | Yield (%) | Target Aminouracil |
| Route 1: Reduction of a Nitro-Substituted Uracil | 5-Nitrouracil | Sodium hydrosulfite, Ammonia, Water | ~30 minutes | 73% | 5-Aminouracil |
| Route 2: Cyclocondensation | Methyl cyanoacetate, Urea | Sodium, Methanol | 3.5 hours | 96.9% | 6-Aminouracil |
| Route 3: Electrocatalytic Multicomponent Reaction | 6-Aminouracil, Aromatic aldehyde, Malononitrile | Potassium bromide, Ethanol, Platinum electrodes | 8-20 minutes | 70-86% | 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivatives |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Route 1: Synthesis of 5-aminouracil via reduction.
Caption: Route 2: Synthesis of 6-aminouracil via cyclocondensation.
Caption: Route 3: Multicomponent synthesis of a fused aminouracil derivative.
Experimental Protocols
Route 1: Reduction of 5-Nitrouracil to 5-Aminouracil[1]
Materials:
-
5-Nitrouracil (15.7 g)
-
Concentrated ammonia solution (10 mL)
-
Water (250 mL)
-
Technical sodium hydrosulfite (75 g)
-
Concentrated hydrochloric acid
-
Norite (activated carbon)
Procedure:
-
A suspension of 15.7 g of 5-nitrouracil in a solution of 10 mL of concentrated ammonia in 250 mL of water is prepared in a suitable flask with stirring.
-
To this suspension, 75 g of technical sodium hydrosulfite is added. The temperature of the solution will rise to approximately 55°C within 10-15 minutes.
-
The reaction mixture is then heated to boiling, followed by cooling and filtration to collect the crude product.
-
The crude product (approximately 10.0 g) is dissolved in a mixture of 10 mL of concentrated hydrochloric acid and 100 mL of water.
-
The solution is decolorized with a small amount of norite and then diluted to 300 mL with water.
-
The solution is heated to boiling, and 10 mL of concentrated ammonia is added.
-
Upon cooling, 5-aminouracil crystallizes as colorless, silky needles.
-
The product is collected by filtration, washed, and dried. The reported yield is 9.2 g (73%).
Route 2: Cyclocondensation to Synthesize 6-Aminouracil[2]
Materials:
-
Sodium metal (100 mmol)
-
Anhydrous methanol (50 mL)
-
Methyl cyanoacetate (50 mmol)
-
Urea (50 mmol)
-
Glacial acetic acid
-
Water
Procedure:
-
In a three-necked flask, 100 mmol of sodium metal fragments are dissolved in 50 mL of anhydrous methanol with vigorous stirring.
-
Methyl cyanoacetate (50 mmol) is added dropwise to the sodium methoxide solution at room temperature, and the mixture is stirred for 30 minutes.
-
Urea (50 mmol) is then added, and the reaction mixture is refluxed for 3 hours.
-
After cooling to room temperature, the mixture is filtered.
-
The filter cake is washed with a small amount of anhydrous methanol and then dissolved in 25 mL of water.
-
The aqueous solution is neutralized with glacial acetic acid, and stirring is continued for 2 hours.
-
The resulting precipitate is filtered, dried, to afford 6-aminouracil as a light yellow solid. The reported yield is 5.46 g (96.9%).
Route 3: Electrocatalytic Multicomponent Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives[3]
Materials:
-
6-Aminouracil or its N-substituted derivative
-
Aromatic aldehyde
-
Malononitrile
-
Ethanol
-
Potassium bromide
-
Platinum sheet electrodes
General Procedure:
-
In an undivided electrochemical cell equipped with a magnetic stirrer and two platinum sheet electrodes (1 cm x 1 cm) as the anode and cathode, a mixture of the 6-aminouracil derivative, aromatic aldehyde, and malononitrile is prepared in ethanol.
-
Potassium bromide is added as the electrolyte.
-
The reaction is carried out under a constant current.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is washed with water to remove the electrolyte and then purified by recrystallization or column chromatography to yield the desired 7-amino-pyrido[2,3-d]pyrimidine-6-carbonitrile derivative.
-
Reported yields are in the range of 70-86% with reaction times of 8-20 minutes.
Safety Operating Guide
Navigating the Safe Disposal of 6-Amino-1-benzyl-5-bromouracil: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Amino-1-benzyl-5-bromouracil, a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for the disposal of halogenated and brominated organic waste.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. |
| Body Protection | A laboratory coat, apron, or other protective clothing to prevent skin contact. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust or aerosols are generated. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations. The following steps outline a safe and systematic process.
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound as hazardous waste.
-
This compound is classified as a halogenated organic waste due to the presence of bromine.[1][2]
-
It is critical to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal by specialized waste management services.[2]
Step 2: Container Selection and Labeling
-
Use a designated, chemically compatible, and sealable hazardous waste container. Plastic containers are often preferred to minimize the risk of breakage.[1]
-
The container must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The name and contact information of the responsible researcher or laboratory.
-
The accumulation start date.
-
Step 3: Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and near the point of waste generation.
-
Utilize secondary containment, such as a larger, chemically resistant bin, to capture any potential leaks.[1]
Step 4: Disposal of Contaminated Materials
-
All materials that have come into contact with this compound, such as gloves, wipes, and filter paper, must be disposed of as solid halogenated hazardous waste.
-
Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid halogenated hazardous waste.[1]
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not pour any waste containing this compound down the drain.
III. Experimental Protocols for Neutralization (for skilled personnel only)
In some cases, chemical neutralization may be an option for treating small quantities of brominated waste before disposal, but this should only be performed by trained personnel in a controlled laboratory setting. A common method for neutralizing bromine-containing waste is through the use of a reducing agent.
Protocol: Neutralization with Sodium Thiosulfate
-
Preparation: In a fume hood, prepare a dilute solution of the this compound waste.
-
Neutralization: Slowly add a 10% solution of sodium thiosulfate to the waste solution while stirring. The reaction will decolorize the bromine.
-
Testing for Completion: Test the solution with potassium iodide-starch paper. The absence of a blue-black color indicates that the bromine has been neutralized.
-
Disposal of Neutralized Solution: Even after neutralization, the resulting solution may still be considered hazardous waste. Consult with your EHS department for proper disposal of the neutralized liquid.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Amino-1-benzyl-5-bromouracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 6-Amino-1-benzyl-5-bromouracil, a compound used in various research and development applications. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical, minimizing risk and promoting a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is not fully available, it is crucial to handle this compound with care, assuming it may have other potential hazards. The recommended Personal Protective Equipment (PPE) is detailed below to minimize exposure.
| PPE Category | Item | Specifications and Best Practices |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Splash Goggles | Should meet ANSI Z87.1 or equivalent standards. Use chemical splash goggles when there is a risk of splashing. |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when there is a significant splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for short-term protection against a range of chemicals. For prolonged contact or handling of halogenated hydrocarbons, consider thicker gloves or consult manufacturer compatibility charts. Inspect gloves for any signs of degradation before use. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is required to protect the skin. |
| Closed-toe Shoes | Footwear must cover the entire foot. | |
| Respiratory Protection | NIOSH-approved Respirator | Required when working with the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator (e.g., N95 for particulates) should be selected based on a risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle the solid compound and prepare solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as outlined in the table above.
3. Weighing and Aliquoting:
-
Handle the solid powder carefully to minimize the generation of dust.
-
Use a contained weighing balance or a balance within the fume hood.
4. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
5. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Decontaminate all surfaces and equipment used.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | First Aid and Response |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 to 20 minutes.[2] |
| Eye Contact | Immediately flush the eyes with plenty of cool or lukewarm water for at least 20 minutes, holding the eyelids open.[2] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air as quickly as possible.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help. |
| Ingestion | Do NOT induce vomiting. [3] If the person is conscious and able to swallow, have them rinse their mouth with water. Call a poison control center or seek immediate medical attention.[2][3][4] |
| Spill | For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a labeled container for hazardous waste.[5] For larger spills, evacuate the area and follow your institution's emergency spill response procedures. |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher.[6] Avoid using a direct stream of water on a chemical fire, as it may scatter the material.[7] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
As a halogenated organic compound, this compound waste must be segregated from non-halogenated waste.[8][9]
2. Waste Collection:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[8][10]
-
Collect any solutions containing the compound in a separate, compatible, and clearly labeled container for liquid halogenated organic waste.
3. Labeling and Storage:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 7.2 Organic Solvents [ehs.cornell.edu]
- 2. Poisoning: First aid - Mayo Clinic [mayoclinic.org]
- 3. sites.allegheny.edu [sites.allegheny.edu]
- 4. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 5. offices.austincc.edu [offices.austincc.edu]
- 6. shutgun.ca [shutgun.ca]
- 7. 8 effective methods for extinguishing hazardous chemical fires-Industry-Professional Committee for Automotive Fire Prevention and Control Technology [ciapst-car.org.cn]
- 8. bucknell.edu [bucknell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
